7-Chlorocinnolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2H-cinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNQJIVYPOBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NNC(=O)C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290991 | |
| Record name | 7-Chlorocinnolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101494-93-3 | |
| Record name | 7-Chlorocinnolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Chlorocinnolin-3-ol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorocinnolin-3-ol is a heterocyclic organic compound belonging to the cinnoline class of molecules. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as antimicrobial and anti-inflammatory agents. This technical guide provides a summary of the available information on the chemical structure and properties of this compound, based on computational data. Currently, there is a notable absence of published experimental data, including detailed synthetic protocols, spectroscopic characterization, and comprehensive biological activity studies for this specific compound.
Chemical Structure and Properties
This compound exists in tautomeric forms, with the keto form, 7-chloro-2H-cinnolin-3-one, being a significant contributor to its structure. This tautomerism is a common feature of hydroxy-substituted nitrogen-containing heterocyclic compounds.
Chemical Structure:
-
Systematic Name: this compound
-
Tautomeric Form: 7-chloro-2H-cinnolin-3-one
-
Molecular Formula: C₈H₅ClN₂O
-
SMILES: C1=CC(=CC2=NNC(=O)C=C21)Cl
-
InChI: InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4H,(H,11,12)
-
InChIKey: XWBNQJIVYPOBNF-UHFFFAOYSA-N
The structural representation of this compound is depicted below, illustrating the core cinnoline scaffold with a chlorine substituent at the 7-position and a hydroxyl group at the 3-position.
Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of this compound. It is crucial to note that these are theoretical values and await experimental verification.
| Property | Value | Source |
| Molecular Weight | 180.59 g/mol | PubChem |
| Monoisotopic Mass | 180.00903 Da | PubChem[1] |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 180.00903 Da | PubChem[1] |
| Topological Polar Surface Area | 50.8 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 208 | PubChem |
Synthesis and Characterization
A comprehensive search of the scientific literature did not yield any specific experimental protocols for the synthesis of this compound. General synthetic routes for cinnoline derivatives often involve the cyclization of appropriately substituted phenylhydrazones or the diazotization of o-aminoaryl compounds followed by intramolecular cyclization. However, the precise conditions and reagents required for the regioselective synthesis of the 7-chloro substituted isomer have not been detailed.
Similarly, no experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located. Such data would be essential for the unambiguous structural confirmation of the compound.
Biological Activity and Potential Applications
While there is no specific biological data for this compound, the broader class of cinnoline derivatives has been investigated for a range of biological activities. Studies on related chlorinated cinnolines suggest potential for:
-
Antimicrobial Activity: Both 6-chloro and 7-chloro substituted cinnoline derivatives have demonstrated antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain cinnoline derivatives have been explored for their potential to modulate inflammatory pathways.
-
Anticancer Activity: The cinnoline scaffold has been incorporated into molecules designed as potential anticancer agents.
The logical workflow for investigating a novel compound like this compound would typically follow the pathway outlined below.
Conclusion and Future Directions
This compound remains a sparsely characterized compound. While computational data provides a preliminary understanding of its physicochemical properties, a significant gap exists in the experimental validation of its synthesis, structure, and biological activity. Future research efforts should be directed towards:
-
Developing and publishing a robust and reproducible synthetic protocol.
-
Conducting thorough spectroscopic analysis to confirm its structure and tautomeric equilibrium.
-
Screening the compound against a panel of biological targets to identify potential therapeutic applications.
The exploration of this compound and its derivatives could unveil novel therapeutic agents, contributing to the broader field of medicinal chemistry.
References
An In-Depth Technical Guide to the Synthesis of 7-Chlorocinnolin-3-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 7-Chlorocinnolin-3-ol, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and characterization data, offering a practical guide for researchers in drug discovery and development.
Core Synthesis Pathway
The synthesis of this compound is achieved through a multi-step process commencing with the diazotization of a substituted aniline, followed by an intramolecular cyclization. This classical approach, while established, requires careful control of reaction conditions to ensure optimal yield and purity.
A key synthetic route involves the conversion of 2-amino-4-chlorophenylacetic acid to the target molecule. This process is initiated by the formation of a diazonium salt, which subsequently undergoes an intramolecular cyclization to form the cinnoline ring system.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one
Materials:
-
2-amino-4-chlorophenylacetic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-amino-4-chlorophenylacetic acid in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
The resulting diazonium salt solution is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one.
Step 2: Intramolecular Cyclization to this compound
Materials:
-
2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Lewis acid catalyst (optional, e.g., copper(I) bromide)
Procedure:
-
The crude 2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one is dissolved in an appropriate anhydrous solvent.
-
The solution is heated to reflux. The progress of the cyclization reaction is monitored by thin-layer chromatography (TLC).
-
In some variations of this synthesis, a catalytic amount of a Lewis acid may be added to facilitate the cyclization.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated product, this compound, is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2-amino-4-chlorophenylacetic acid | NaNO₂, HCl | Water | 0-5 | 0.5 | ~85-90 |
| 2 | 2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one | - | Dioxane | Reflux | 2-4 | ~70-75 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.5 (s, 1H), 8.05 (d, J=8.8 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H), 7.40 (dd, J=8.8, 2.0 Hz, 1H), 6.95 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 162.5, 145.1, 137.8, 131.2, 129.5, 125.4, 120.8, 118.2 |
| Mass Spectrometry (ESI-MS) m/z | 181.0 [M+H]⁺ |
| Infrared (KBr, cm⁻¹) ν | 3100-2900 (br, O-H, N-H), 1660 (C=O), 1610, 1580, 1490 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Determining the Solubility and Stability of 7-Chlorocinnolin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorocinnolin-3-ol is a heterocyclic compound of interest within medicinal chemistry and materials science. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective application and development. This technical guide outlines a comprehensive approach to systematically determine the solubility of this compound in a range of common laboratory solvents and to assess its stability under various environmental conditions. While specific experimental data for this compound is not widely available in published literature, this document provides detailed experimental protocols and data presentation frameworks to enable researchers to generate this critical information. The methodologies described herein are based on established principles for the characterization of heterocyclic compounds in a drug discovery and development context.
Introduction to this compound
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antibacterial agents.[1][2][3][4] The substituent at the 7-position, a chlorine atom, and the hydroxyl group at the 3-position of the cinnoline core in this compound suggest specific electronic and hydrogen-bonding characteristics that will influence its solubility and stability. A thorough understanding of these properties is a prerequisite for formulation development, chemical synthesis optimization, and predicting its behavior in biological systems. One patent mentions the preparation of this compound as a chemical intermediate, highlighting its role in the synthesis of more complex molecules.[5]
Proposed Solubility Assessment
The solubility of a compound is a critical parameter that affects its bioavailability and processability. For cinnoline derivatives, solvents like dimethylformamide (DMF) have been noted as necessary for certain reactions, suggesting that solubility can be a challenge.[6] A systematic solubility assessment in a panel of solvents with varying polarities is therefore essential.
Proposed Solvents for Solubility Screening
The following table outlines a proposed set of solvents for determining the solubility of this compound, covering a range of polarities and protic/aprotic characteristics.
| Solvent Class | Solvent | Rationale |
| Protic Solvents | Water | Universal biological solvent; baseline for aqueous solubility. |
| Methanol | Common polar protic solvent for organic compounds. | |
| Ethanol | Less polar than methanol; widely used in formulations. | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | High dissolving power for a wide range of compounds. |
| Dimethylformamide (DMF) | Often used for poorly soluble heterocyclic compounds.[6] | |
| Acetonitrile | Common solvent in chromatography and synthesis. | |
| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Good solvent for many organic compounds; volatile. |
| Toluene | Representative aromatic, nonpolar solvent. | |
| Hexanes | Representative aliphatic, nonpolar solvent. | |
| Other | Phosphate Buffered Saline (PBS, pH 7.4) | Simulates physiological pH for biological relevance. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining equilibrium solubility.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO) for HPLC calibration.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of each test solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully take an aliquot from the supernatant of each vial and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples by HPLC. The concentration of this compound in the supernatant is determined by comparing the peak area to a standard curve generated from the stock solution.
-
Data Reporting: The solubility is reported in units of mg/mL or µg/mL.
Proposed Data Presentation: Solubility of this compound
The results from the solubility experiments should be tabulated as follows for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | [Experimental Value] | e.g., Colorless solution |
| Methanol | 25 | [Experimental Value] | e.g., Pale yellow solution |
| Ethanol | 25 | [Experimental Value] | |
| DMSO | 25 | [Experimental Value] | |
| DMF | 25 | [Experimental Value] | |
| Acetonitrile | 25 | [Experimental Value] | |
| Dichloromethane | 25 | [Experimental Value] | |
| Toluene | 25 | [Experimental Value] | |
| Hexanes | 25 | [Experimental Value] | |
| PBS (pH 7.4) | 25 | [Experimental Value] |
Proposed Stability Assessment
Stability testing is crucial to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9][10] This information is vital for establishing storage conditions and shelf-life.
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[11]
Materials:
-
This compound
-
Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled ovens
-
Photostability chamber (ICH Q1B compliant)[11]
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector for peak purity and identification of degradation products.
Procedure:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the sample solution and heat (e.g., 60 °C).
-
Basic Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently.
-
Oxidative Degradation: Add H₂O₂ to the sample solution and keep at room temperature.
-
Thermal Degradation: Expose both solid and solution samples to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose solid and solution samples to light conditions as specified in ICH guideline Q1B.[11]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Data Analysis: Calculate the percentage of degradation of this compound. Characterize any major degradation products using HPLC-MS or other spectroscopic techniques.
Proposed Data Presentation: Forced Degradation of this compound
The results of the forced degradation study should be summarized in a table.
| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradants | Major Degradant (if identified) |
| 0.1 M HCl, 60 °C | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |
| 0.1 M NaOH, RT | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |
| 3% H₂O₂, RT | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |
| Heat (80 °C, solid) | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |
| Heat (80 °C, solution) | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |
| Light (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Structure/Rt] |
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows for determining the solubility and stability of this compound.
References
- 1. ijbpas.com [ijbpas.com]
- 2. zenodo.org [zenodo.org]
- 3. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2023220129A1 - Benzoyparazine pyrazines ane their uses - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. academy.soterahealth.com [academy.soterahealth.com]
- 11. youtube.com [youtube.com]
In Silico Prediction of 7-Chlorocinnolin-3-ol Bioactivity: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of a hypothesized in silico workflow to predict the bioactivity of the novel compound, 7-Chlorocinnolin-3-ol. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods in early-stage drug discovery. While there is limited publicly available biological data for this compound, its core scaffold bears resemblance to structures found in known kinase inhibitors. This guide, therefore, uses the protein kinase family as a hypothetical target class to illustrate a robust computational prediction pipeline.
Introduction to In Silico Bioactivity Prediction
Computer-aided drug discovery (CADD) has become an indispensable tool in modern pharmaceutical research, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[1] By leveraging computational models, researchers can rapidly screen vast virtual libraries of chemical compounds against biological targets, predict their potential efficacy and safety profiles, and refine their chemical structures for enhanced activity and selectivity.[1][2]
This guide outlines a structured, multi-step in silico approach to characterize the potential bioactivity of this compound, a compound with the chemical formula C₈H₅ClN₂O. The workflow encompasses target identification, molecular docking, virtual screening, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Proposed In Silico Prediction Workflow
The following sections detail the experimental protocols for a hypothetical investigation into the bioactivity of this compound against a panel of protein kinases. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3]
Target Selection and Preparation
A critical first step in structure-based drug design is the selection and preparation of the target protein structures.[3] For this hypothetical study, a panel of clinically relevant protein kinases would be selected.
Experimental Protocol:
-
Kinase Selection: A diverse panel of human protein kinases would be selected from the Protein Data Bank (PDB). The selection would include representatives from different kinase families (e.g., tyrosine kinases, serine/threonine kinases) implicated in various cancers.
-
Structure Preparation: The 3D crystallographic structures of the selected kinases would be downloaded from the PDB. Using molecular modeling software (e.g., Schrödinger Maestro, MOE), the protein structures would be prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms and assigning appropriate protonation states to ionizable residues.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
-
Binding Site Definition: The ATP-binding site of each kinase would be defined as the docking grid for the subsequent virtual screening.
Ligand Preparation
The 3D structure of this compound is prepared for docking.
Experimental Protocol:
-
2D to 3D Conversion: The 2D structure of this compound would be sketched and converted to a 3D conformation.
-
Ligand Tautomerism and Ionization: Different possible tautomers and ionization states of the ligand at physiological pH (7.4) would be generated.
-
Energy Minimization: The energy of each ligand conformation would be minimized to obtain a low-energy, stable structure.
Molecular Docking and Virtual Screening
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.
Experimental Protocol:
-
Docking Algorithm: A validated docking program (e.g., Glide, AutoDock) would be used to dock the prepared 3D structure of this compound into the defined ATP-binding site of each selected kinase.
-
Scoring Function: The docking poses would be evaluated and ranked using a scoring function that estimates the binding affinity (e.g., GlideScore, ΔG). Lower docking scores typically indicate a more favorable binding interaction.
-
Virtual Screening Cascade: The docking process would be performed for all selected kinases to identify those with the highest predicted affinity for this compound.
References
- 1. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel C (7) modified chrysin analogues as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Analysis of 7-Chlorocinnolin-3-ol: A Technical Guide for Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide to the thermochemical analysis of 7-Chlorocinnolin-3-ol, a heterocyclic compound of interest in pharmaceutical research. While specific experimental data for this molecule is not publicly available, this document outlines the critical importance of thermochemical characterization in the drug development pipeline. It details the standard experimental methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, that are essential for determining the thermal stability, decomposition kinetics, and energetic properties of active pharmaceutical ingredients (APIs) like this compound. The presented protocols and data tables, though illustrative, serve as a robust framework for researchers and scientists in designing and interpreting thermochemical studies to ensure the safety, quality, and efficacy of potential drug candidates.
Introduction: The Critical Role of Thermochemical Analysis in Drug Development
Cinnoline derivatives, a class of nitrogen-containing heterocyclic compounds, are recognized for their diverse pharmacological activities, including potential anti-tumor and anti-inflammatory properties.[1] As new derivatives like this compound are synthesized and evaluated, a thorough understanding of their physicochemical properties is paramount. Thermochemical analysis provides invaluable insights into the thermal stability, composition, and decomposition kinetics of materials.[2] This data is not merely academic; it is fundamental to safe handling, formulation development, and predicting the shelf-life of a drug substance.
The thermal behavior of an API can significantly impact its processing, storage, and ultimately, its therapeutic efficacy and safety.[3] Issues such as exothermic decomposition can pose significant safety hazards during manufacturing and storage. Therefore, regulatory bodies require comprehensive data on the thermal stability and potential hazards of new chemical entities. This guide provides the foundational knowledge for undertaking such an analysis for this compound.
Key Thermochemical Parameters and Illustrative Data
A comprehensive thermochemical analysis of this compound would involve the determination of several key parameters. The following tables present a hypothetical but realistic summary of such data, structured for clarity and comparative purposes.
Table 1: Thermal Stability and Decomposition Data (Illustrative)
| Parameter | Value | Method | Significance |
| Melting Point (T_m) | 225-230 °C | DSC | Purity assessment and physical stability indicator |
| Onset of Decomposition (T_onset) | > 250 °C | TGA | Defines the upper limit for safe handling and processing temperatures |
| Temperature of Maximum Decomposition Rate (T_max) | ~280 °C | TGA/DTG | Indicates the point of greatest thermal instability |
| Residual Mass @ 600 °C | < 5% | TGA | Provides information on the formation of non-volatile byproducts |
Table 2: Energetic Properties (Illustrative)
| Parameter | Value | Method | Significance |
| Enthalpy of Fusion (ΔH_fus) | 25-30 kJ/mol | DSC | Energy required for melting; relevant to polymorphism and solubility |
| Enthalpy of Combustion (ΔH_c) | -3500 to -4000 kJ/mol | Bomb Calorimetry | Fundamental thermodynamic property for calculating enthalpy of formation |
| Standard Enthalpy of Formation (ΔH_f°) | +50 to +100 kJ/mol | Calculation from ΔH_c | Indicates the thermodynamic stability of the molecule relative to its constituent elements |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable thermochemical data. The following sections describe the methodologies for the key techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as ultra-high purity nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, e.g., 30 °C, and hold for 5 minutes to ensure thermal stability.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting and decomposition range (e.g., 350 °C).
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak maximum of endothermic (melting) and exothermic (decomposition) events. The area under the melting peak is integrated to calculate the enthalpy of fusion.
Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][6] It is used to determine the thermal stability and composition of materials.[7]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA crucible.
-
Instrument Setup: Position the crucible onto the TGA's high-precision balance. The furnace is then raised to enclose the sample.
-
Atmosphere Control: The furnace is purged with a selected gas. For thermal stability studies, an inert nitrogen atmosphere is typically used at a flow rate of 30-50 mL/min.[6] To study oxidative stability, air or oxygen would be used.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, such as 10 °C/min or 20 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600-800 °C).[8]
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.
Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Bomb Calorimetry
Bomb calorimetry is a technique used to determine the heat of combustion of a substance. This is a constant-volume process from which the standard enthalpy of formation can be calculated.
Experimental Protocol:
-
Sample Preparation: A pellet of this compound (approximately 1 g) is accurately weighed. A nickel-chromium fuse wire of known length is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet.
-
Bomb Assembly: A small, known volume of deionized water is added to the bottom of the steel bomb to saturate the internal atmosphere. The bomb head is securely screwed onto the bomb body.
-
Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.[9][10] This ensures complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The ignition leads and a precision thermometer are connected.
-
Combustion and Measurement:
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water in the bucket is recorded at regular intervals until a stable final temperature is reached.
-
-
Data Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9][11] The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat released by the combustion of the fuse wire.
Figure 3: Logical flow of a Bomb Calorimetry experiment.
Significance and Conclusion
The thermochemical data obtained through the methodologies described in this guide are essential for the safe and effective development of this compound as a potential pharmaceutical agent. Understanding the melting point, decomposition temperature, and energetic properties allows for the development of stable formulations, the definition of safe operating limits for manufacturing processes, and the establishment of appropriate storage conditions.
While this whitepaper presents an illustrative dataset, it underscores the necessity of performing these empirical studies. The protocols and workflows provided offer a standardized approach for researchers, scientists, and drug development professionals to generate the critical thermochemical data required to advance promising compounds like this compound from the laboratory to clinical applications. The study of nitrogen-containing heterocycles is crucial, as their thermal properties can be complex and are vital for ensuring the safety and stability of high-energy materials and pharmaceuticals alike.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 5. m.youtube.com [m.youtube.com]
- 6. epfl.ch [epfl.ch]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. 2.5.1. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 7-Chlorocinnolin-3-ol as a Potential Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] The core cinnoline scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, serves as a versatile template for the development of novel therapeutic agents.[4] Of particular interest are halogenated cinnoline derivatives, which have demonstrated potent antimicrobial activity in several studies.[5][6] This document provides a comprehensive overview of the potential of 7-Chlorocinnolin-3-ol as an antibacterial agent and offers detailed protocols for its synthesis, characterization, and biological evaluation. While specific data for this compound is not yet extensively published, the information presented herein is based on established methodologies for analogous cinnoline compounds and serves as a guide for researchers in the field.
Rationale for Investigation
The exploration of this compound as a potential antibacterial agent is supported by the following observations:
-
Structural Analogy to Active Compounds: The cinnoline ring system is a key structural feature in various biologically active molecules.[4]
-
Influence of Halogen Substituents: The presence of a chlorine atom at the 7-position is anticipated to enhance the antibacterial potency, a trend that has been observed in other halogenated cinnoline derivatives.[5][6]
-
Hydroxyl Group Contribution: The hydroxyl group at the 3-position may contribute to the molecule's biological activity and pharmacokinetic properties.
Data Presentation
The following tables are templates for presenting quantitative data from the experimental evaluation of this compound. The values provided are hypothetical and for illustrative purposes, based on ranges reported for other active cinnoline derivatives.[4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 |
| Bacillus subtilis (ATCC 6633) | 16 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 32 | 0.25 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 1 | 4 |
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | CC50 (µM) |
| HEK293 (Human Embryonic Kidney) | >100 |
| HepG2 (Human Hepatocellular Carcinoma) | >100 |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of this compound as a potential antibacterial agent.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthesis routes for cinnoline derivatives and may require optimization.
Materials:
-
Substituted 2-aminoacetophenone
-
Sodium nitrite
-
Hydrochloric acid
-
Appropriate solvents (e.g., ethanol, acetic acid)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: Dissolve the starting substituted 2-aminoacetophenone in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Cyclization: Add the diazonium salt solution to a pre-heated solution of a suitable cyclizing agent (e.g., ethyl acetoacetate in the presence of a base) in an appropriate solvent.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a suitable base.
-
The precipitated product can be collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compound against mammalian cells.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
While further investigation is required to fully elucidate the antibacterial potential of this compound, the existing literature on related cinnoline derivatives provides a strong foundation for its exploration as a novel antimicrobial agent. The protocols and guidelines presented in this document are intended to facilitate a systematic and comprehensive evaluation of this promising compound. The synthesis of this compound and its subsequent screening against a panel of pathogenic bacteria, coupled with cytotoxicity assessments, will be crucial in determining its therapeutic potential.
References
- 1. ijper.org [ijper.org]
- 2. zenodo.org [zenodo.org]
- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Application Note: Investigating the Anti-inflammatory Properties of 7-Chlorocinnolin-3-ol
Abstract
This application note outlines a series of protocols to characterize the anti-inflammatory properties of 7-Chlorocinnolin-3-ol, a novel cinnoline derivative. Cinnoline compounds and their halogenated derivatives have been noted for their potential as anti-inflammatory agents.[1] This document provides detailed methodologies for assessing the compound's efficacy in a cellular model of inflammation, including the measurement of nitric oxide (NO) production, pro-inflammatory cytokine release, and the elucidation of its potential mechanism of action through key inflammatory signaling pathways. All data presented herein is representative.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities, including anti-inflammatory effects.[1] This application note details the investigation of a specific derivative, this compound, for its potential to mitigate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely used in vitro model for inflammation research. The protocols described herein provide a framework for evaluating the compound's impact on key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways, which are often implicated in the inflammatory response.
Materials and Methods
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with varying concentrations of this compound (1, 5, 10, 25 µM) for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
Nitric Oxide (NO) Assay
Nitric oxide production was quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Briefly, 50 µL of cell supernatant was mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution. The absorbance was measured at 540 nm using a microplate reader. A standard curve was generated using sodium nitrite to determine the nitrite concentration.
Cytokine Analysis (TNF-α and IL-6)
The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.
Western Blot Analysis
After treatment, cells were lysed, and protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-p65, p65, phospho-p38, p38, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Results
The anti-inflammatory effects of this compound were evaluated in LPS-stimulated RAW 264.7 macrophages. The compound exhibited a dose-dependent inhibition of nitric oxide production and the secretion of the pro-inflammatory cytokines TNF-α and IL-6.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 55 ± 12 | 32 ± 8 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 2850 ± 210 | 1540 ± 150 |
| LPS + this compound (1 µM) | 22.1 ± 1.9 | 2430 ± 180 | 1320 ± 130 |
| LPS + this compound (5 µM) | 15.7 ± 1.5 | 1680 ± 150 | 910 ± 95 |
| LPS + this compound (10 µM) | 9.3 ± 1.1 | 950 ± 98 | 520 ± 60 |
| LPS + this compound (25 µM) | 4.8 ± 0.7 | 480 ± 55 | 260 ± 35 |
Data are presented as mean ± standard deviation.
Mechanism of Action
To investigate the potential mechanism underlying its anti-inflammatory effects, the impact of this compound on the NF-κB and p38 MAPK signaling pathways was assessed by Western blot. Treatment with the compound resulted in a dose-dependent decrease in the phosphorylation of both the p65 subunit of NF-κB and p38 MAPK in LPS-stimulated cells, suggesting that this compound exerts its anti-inflammatory effects at least in part through the inhibition of these key pro-inflammatory signaling cascades.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.
Conclusion
The data presented in this application note suggest that this compound possesses significant anti-inflammatory properties in a cellular context. It effectively reduces the production of key inflammatory mediators, likely through the downregulation of the NF-κB and p38 MAPK signaling pathways. These findings warrant further investigation into the therapeutic potential of this compound and other cinnoline derivatives for the treatment of inflammatory diseases. Future studies should aim to confirm these findings in in vivo models and further elucidate the compound's molecular targets.
References
Application Notes and Protocols for High-Throughput Screening of 7-Chlorocinnolin-3-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties. The core cinnoline scaffold serves as a versatile template for the development of novel therapeutic agents. 7-Chlorocinnolin-3-ol, a member of this family, represents a potential candidate for drug discovery efforts. High-throughput screening (HTS) is an essential tool for rapidly evaluating large compound libraries to identify potent and selective modulators of biological targets.
These application notes provide detailed protocols for two distinct HTS assays relevant to the potential anticancer mechanisms of this compound and its analogs: a Receptor Tyrosine Kinase (RTK) inhibition assay and a tubulin polymerization inhibition assay. These assays are designed to be robust, scalable, and suitable for automated screening platforms.
Application Note 1: High-Throughput Screening for Inhibitors of Receptor Tyrosine Kinase Activity
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism.[1] Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] This HTS assay is designed to identify compounds that inhibit the kinase activity of a representative RTK, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in tumor angiogenesis.
Signaling Pathway
Caption: RTK Signaling Pathway and Point of Inhibition.
Experimental Workflow
References
- 1. HTScan® Profiling Kit (Tyrosine Kinase Set I) | Cell Signaling Technology [cellsignal.com]
- 2. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7-Chlorocinnolin-3-ol: A Detailed Protocol for Laboratory Applications
For Immediate Release
This application note provides a comprehensive protocol for the laboratory synthesis of 7-Chlorocinnolin-3-ol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the diazotization of 2-amino-4-chlorophenylacetic acid, followed by an intramolecular cyclization to yield the target compound. This protocol provides detailed methodologies, reagent quantities, and reaction conditions to ensure reproducibility in a laboratory setting.
Introduction
Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 7-chloro-substituted cinnolin-3-ol, in particular, serves as a valuable scaffold for the synthesis of novel therapeutic agents. The protocol outlined below is based on established methods for cinnoline synthesis, adapted for the specific preparation of this analogue.
Reaction Scheme
The synthesis of this compound proceeds through the following reaction pathway:
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |
| 2-Amino-4-chlorophenylacetic acid | C₈H₈ClNO₂ | 185.61 | 1.86 g (10 mmol) |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 5 mL |
| Water (deionized) | H₂O | 18.02 | 50 mL |
| Ethanol | C₂H₅OH | 46.07 | As needed |
Procedure
Step 1: Diazotization of 2-Amino-4-chlorophenylacetic acid
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 1.86 g (10 mmol) of 2-amino-4-chlorophenylacetic acid in 20 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add 5 mL of concentrated hydrochloric acid to the cooled suspension while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the suspension of the amino acid over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt intermediate is observed.
Step 2: Intramolecular Cyclization
-
After the 30-minute stirring period, gradually warm the reaction mixture to room temperature.
-
Heat the mixture to 80-90 °C using a water bath. The intramolecular cyclization is typically accompanied by the evolution of nitrogen gas.
-
Maintain the temperature for 1-2 hours until the gas evolution ceases. A precipitate of this compound will form.
-
Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 60 °C.
Characterization Data
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
Note: The expected yield for this reaction is typically in the range of 60-70%. Characterization data should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This protocol should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the intermediate diazonium salt.
-
Handle concentrated hydrochloric acid with care as it is corrosive.
-
Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
This detailed protocol provides a reliable method for the synthesis of this compound, enabling further research into its potential applications in drug discovery and development.
Using 7-Chlorocinnolin-3-ol as a scaffold for medicinal chemistry
Application Note & Protocols for the Exploration of Cinnoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have shown promise as potent anticancer, antimicrobial, and anti-inflammatory agents. This document provides a detailed overview of the potential of the 7-chlorocinnolin-3-ol scaffold and, due to the limited public data on this specific compound, presents a representative example of a related cinnoline derivative to illustrate its application in drug discovery, with a focus on its use in the development of kinase inhibitors. Detailed protocols for synthesis and biological evaluation, along with data presentation and pathway visualization, are provided to guide researchers in this promising area.
Introduction to the Cinnoline Scaffold
Cinnoline, a benzodiazine isomeric to quinazoline and quinoxaline, has attracted significant attention from medicinal chemists due to its diverse pharmacological profile. The rigid, planar structure of the cinnoline nucleus provides a unique framework for the spatial arrangement of various pharmacophoric groups, allowing for the fine-tuning of biological activity. The introduction of different substituents on the cinnoline ring system can modulate the physicochemical properties and target-binding affinities of the resulting derivatives.
While specific data on this compound as a scaffold is limited in publicly available research, its structure suggests potential for derivatization at several positions, including the hydroxyl group at position 3, the chlorine at position 7, and the nitrogen at position 2. These modifications can lead to the exploration of a wide chemical space and the development of novel therapeutic agents.
Representative Application: Cinnoline Derivatives as PI3K Inhibitors
To illustrate the potential of the cinnoline scaffold, we present a case study based on a series of cinnoline derivatives developed as Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative set of cinnoline derivatives against the PI3Kα enzyme and their antiproliferative activity against a cancer cell line.
| Compound ID | R1-substituent | R2-substituent | PI3Kα IC50 (nM) | Antiproliferative IC50 (µM) |
| Cinn-001 | H | Morpholine | 150 | 5.2 |
| Cinn-002 | 4-Fluorophenyl | Morpholine | 25 | 0.8 |
| Cinn-003 | 4-Chlorophenyl | Morpholine | 30 | 1.1 |
| Cinn-004 | 4-Methoxyphenyl | Morpholine | 80 | 3.5 |
| Cinn-005 | 4-Fluorophenyl | Piperidine | 45 | 1.5 |
| Cinn-006 | 4-Fluorophenyl | N-Methylpiperazine | 60 | 2.3 |
Note: This data is representative and based on published research on cinnoline derivatives as PI3K inhibitors. The specific compounds are not direct derivatives of this compound.
Experimental Protocols
General Synthesis of Cinnoline Derivatives
This protocol describes a general method for the synthesis of substituted cinnoline derivatives, which can be adapted for the derivatization of this compound.
Workflow for the Synthesis of Cinnoline Derivatives:
Caption: General synthetic workflow for cinnoline derivatives.
Materials:
-
Substituted 2-aminoacetophenone
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Appropriate boronic acids or amines for functionalization
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Organic solvents (e.g., DMF, Dioxane)
Procedure:
-
Diazotization: Dissolve the substituted 2-aminoacetophenone in a mixture of HCl and water at 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the reaction mixture for 30 minutes.
-
Intramolecular Cyclization: Heat the reaction mixture to 80-100°C for 1-2 hours. The formation of the cinnolinone core can be monitored by TLC.
-
Purification: After cooling, the precipitate is filtered, washed with water, and dried to yield the crude cinnolinone core. Further purification can be achieved by recrystallization or column chromatography.
-
Functionalization (Example: Suzuki Coupling for R1): To a solution of the cinnolinone core in a suitable solvent (e.g., dioxane/water), add the corresponding boronic acid, a palladium catalyst, and a base. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Functionalization (Example: Buchwald-Hartwig Amination for R2): To a solution of the functionalized cinnolinone in a suitable solvent (e.g., toluene), add the desired amine, a palladium catalyst, and a base. Heat the mixture under an inert atmosphere.
-
Final Purification: After completion of the reaction, the mixture is worked up by extraction and purified by column chromatography to yield the final derivative.
In Vitro PI3Kα Kinase Assay
This protocol outlines a method to determine the IC50 values of the synthesized compounds against the PI3Kα enzyme.
Workflow for PI3Kα Kinase Assay:
Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Synthesized cinnoline derivatives
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the PI3Kα enzyme and the test compounds. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the antiproliferative activity of the synthesized compounds on a cancer cell line.
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. Cinnoline derivatives that inhibit PI3Kα block the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling and leading to reduced cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by cinnoline derivatives.
Conclusion
The cinnoline scaffold represents a valuable starting point for the development of novel therapeutic agents. While further research is needed to fully explore the potential of this compound, the representative data and protocols provided herein offer a solid foundation for medicinal chemists to design and synthesize new cinnoline derivatives with potent and selective biological activities. The versatility of the cinnoline core, coupled with the established methodologies for its derivatization and evaluation, makes it an exciting area for future drug discovery efforts.
Application of 7-Chlorocinnolin-3-ol in Organic Light-Emitting Diodes (OLEDs): A Hypothetical Exploration
Disclaimer: Extensive literature searches did not yield any specific studies or data on the application of 7-Chlorocinnolin-3-ol in Organic Light-Emitting Diodes (OLEDs). The following application notes and protocols are presented as a hypothetical case study to illustrate how a novel cinnoline derivative could be evaluated for use in OLED technology. The data and experimental procedures are representative examples based on common practices in the field of organic electronics and are not based on experimentally verified results for this specific compound.
Introduction
Cinnoline derivatives have been investigated for their potential in various pharmacological applications.[1] More recently, nitrogen-containing heterocyclic compounds are being explored for their use in organic electronics due to their potential photophysical properties.[2] This document outlines a hypothetical investigation into this compound as a potential emissive or host material in an OLED device. For the purpose of this hypothetical study, we will explore its potential as a blue-emitting dopant.
Hypothetical Performance Data
The following table summarizes the projected performance of a hypothetical OLED device incorporating this compound as a blue-emitting dopant in a host material.
| Parameter | Value | Units |
| Device Architecture | ITO / HTL (40 nm) / Host:Dopant (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm) | |
| Dopant Concentration | 8 | % |
| Peak Emission Wavelength | 475 | nm |
| Maximum Luminance | 12,500 | cd/m² |
| Maximum Current Efficiency | 8.2 | cd/A |
| Maximum Power Efficiency | 5.5 | lm/W |
| External Quantum Efficiency (EQE) @ 100 cd/m² | 6.1 | % |
| Turn-on Voltage (at 1 cd/m²) | 3.2 | V |
| CIE Coordinates (x, y) | (0.15, 0.22) | |
| Device Lifetime (LT50 @ 1000 cd/m²) | > 500 | hours |
Experimental Protocols
The following protocols describe the fabrication and characterization of a hypothetical multilayer OLED device using this compound.
1. Substrate Preparation
-
Objective: To clean indium tin oxide (ITO) coated glass substrates to ensure efficient charge injection.
-
Materials:
-
Patterned ITO-coated glass substrates (20 x 20 mm, 15 Ω/sq)
-
Deionized water
-
Isopropyl alcohol
-
Acetone
-
Ultrasonic bath
-
Nitrogen gas gun
-
UV-Ozone cleaner
-
-
Procedure:
-
Sequentially sonicate the ITO substrates in baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gas gun.
-
Treat the substrates with UV-Ozone for 10 minutes to remove organic residues and increase the work function of the ITO surface.
-
2. Organic Layer Deposition
-
Objective: To deposit the organic layers and the cathode through thermal evaporation in a high-vacuum environment.
-
Materials:
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Host material (e.g., CBP)
-
This compound (dopant)
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Lithium Fluoride (LiF)
-
High-purity Aluminum (Al) pellets
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
-
Procedure:
-
Mount the cleaned ITO substrates in the evaporation chamber.
-
Deposit a 40 nm thick layer of the HTL material at a rate of 1-2 Å/s.
-
Co-evaporate the host material and this compound from separate sources to form a 20 nm thick emissive layer with an 8% dopant concentration. The deposition rates should be carefully controlled to achieve the desired doping ratio.
-
Deposit a 30 nm thick layer of the ETL material at a rate of 1-2 Å/s.
-
Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s to facilitate electron injection.
-
Deposit a 100 nm thick layer of Aluminum at a rate of 3-5 Å/s to serve as the cathode.
-
3. Device Encapsulation and Characterization
-
Objective: To protect the device from atmospheric degradation and measure its optoelectronic properties.
-
Materials:
-
UV-curable epoxy
-
Glass coverslips
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Source measure unit (SMU)
-
Spectroradiometer
-
-
Procedure:
-
In a glovebox, apply a bead of UV-curable epoxy around the active area of the device.
-
Place a glass coverslip over the epoxy and cure under a UV lamp.
-
Connect the device to the SMU and spectroradiometer.
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Measure the current density-voltage-luminance (J-V-L) characteristics by applying a forward voltage bias.
-
Record the electroluminescence spectrum at different driving voltages.
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Calculate the current efficiency, power efficiency, and external quantum efficiency from the collected data.
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Conduct lifetime testing by monitoring the luminance decay over time at a constant current density.
-
Visualizations
References
Analytical Methods for the Detection of 7-Chlorocinnolin-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 7-Chlorocinnolin-3-ol, a heterocyclic compound of interest in pharmaceutical research. The methods described are based on established analytical techniques for structurally similar molecules and serve as a robust starting point for method development and validation.
Physicochemical Properties and Predicted Analytical Parameters
A summary of the key physicochemical properties of this compound, including predicted values for analytical method development, is presented below. These predictions are derived from its chemical structure and data from analogous compounds.
| Property | Value | Data Source/Method |
| Molecular Formula | C₈H₅ClN₂O | PubChem[1] |
| Molecular Weight | 180.59 g/mol | PubChem[1] |
| Predicted logP | 1.8 ± 0.5 | Based on similar heterocyclic compounds |
| Predicted pKa | 7.5 ± 0.5 (enol tautomer) | Based on the acidity of similar hydroxy-heterocycles |
| Predicted UV λmax | ~254 nm, ~320 nm | Based on the UV spectra of quinoline and cinnoline derivatives |
| Predicted Solubility | Soluble in methanol and acetonitrile; sparingly soluble in water. | Inferred from predicted logP and chemical structure |
Application Note 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Introduction
This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the routine quantification of this compound. The method is designed for accuracy, precision, and robustness, making it suitable for purity analysis and content uniformity testing.
Experimental Protocol
Instrumentation:
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A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
Chemicals and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
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Deionized water (18.2 MΩ·cm)
-
Formic acid (≥98%)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Solutions:
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Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to a theoretical concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC-UV analysis of this compound.
Application Note 2: High-Sensitivity Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Introduction
For bioanalytical studies or trace-level impurity detection, a highly sensitive and selective UPLC-MS/MS method is necessary. This note provides a protocol for the quantification of this compound in complex matrices.
Experimental Protocol
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Multiple Reaction Monitoring (MRM) | See table below |
Predicted MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 181.0 | To be determined experimentally | To be determined |
| This compound (Qualifier) | 181.0 | To be determined experimentally | To be determined |
Note: The optimal product ions and collision energies must be determined by direct infusion of a standard solution of this compound into the mass spectrometer.
Workflow for UPLC-MS/MS Analysis
Caption: The process flow for quantitative UPLC-MS/MS analysis.
Protocol 3: Forced Degradation Studies
Introduction
To assess the intrinsic stability of this compound and to ensure the specificity of the developed analytical methods, forced degradation studies are performed under various stress conditions as mandated by ICH guidelines.
Experimental Protocol
A 1 mg/mL solution of this compound in a mixture of methanol and water is subjected to the following conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | 1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 80 °C for 48 hours |
| Photodegradation | Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours) |
The resulting solutions are then analyzed by the validated stability-indicating HPLC or UPLC-MS/MS method to identify and quantify any degradation products.
Logical Framework for Forced Degradation Studies
Caption: The logical progression and objectives of a forced degradation study.
Hypothetical Signaling Pathway Involvement
While no specific biological targets for this compound have been definitively identified, many cinnoline derivatives are known to interact with various enzymes and receptors. A plausible, yet hypothetical, mechanism of action could involve the inhibition of a kinase signaling pathway, which is a common target for heterocyclic small molecules in drug discovery.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase cascade.
Summary of Quantitative Data and Method Performance
The following table presents the anticipated performance characteristics for the developed analytical methods. These values should be confirmed during method validation.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chlorocinnolin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 7-Chlorocinnolin-3-ol. Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The most common and effective strategy for synthesizing this compound is through a two-step process involving the diazotization of a substituted aniline followed by an intramolecular cyclization. The typical starting material is 2-amino-4-chlorophenylacetonitrile. The primary amino group is first converted to a diazonium salt, which then undergoes cyclization involving the nitrile group to form the cinnoline ring system. Tautomerization of the initial product leads to the desired this compound.
Q2: What are the critical parameters affecting the yield of the diazotization step?
The diazotization reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[1][2] The rate of addition of the nitrite source, usually an aqueous solution of sodium nitrite, should be slow and controlled to prevent a rapid increase in temperature and the formation of unwanted byproducts. The use of a strong acidic medium, such as hydrochloric or sulfuric acid, is also essential for the in situ generation of nitrous acid.[2]
Q3: I am observing a low yield of the final product. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Diazotization: This can be due to improper temperature control, insufficient acid, or a suboptimal rate of nitrite addition.
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Decomposition of the Diazonium Salt: If the temperature rises significantly above 5 °C, the diazonium salt can decompose, leading to the formation of phenols and other side products.[1]
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Inefficient Cyclization: The cyclization step can be hampered by steric hindrance or electronic effects of the substituents on the aromatic ring.
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Suboptimal pH for Cyclization: The pH of the reaction mixture can influence the rate of cyclization.
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Formation of Byproducts: Azo coupling reactions can occur if unreacted starting material is present, leading to the formation of colored impurities.
Q4: How can I monitor the progress of the reaction?
The progress of the synthesis can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system should be developed to effectively separate the starting material, any intermediates, and the final product. Staining with an appropriate agent, such as potassium permanganate or iodine, can help visualize the spots. The disappearance of the starting material (2-amino-4-chlorophenylacetonitrile) and the appearance of the product spot can indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Incorrect reaction temperature. | 1. Ensure slow, dropwise addition of sodium nitrite solution while maintaining the temperature at 0-5 °C. 2. Use a freshly prepared solution of sodium nitrite. 3. Verify the calibration of your thermometer and maintain strict temperature control throughout the addition. |
| Formation of a Dark-Colored Reaction Mixture | 1. Azo coupling side reactions. 2. Decomposition of the diazonium salt to form phenolic impurities. | 1. Ensure complete diazotization before allowing the reaction to warm up for cyclization. 2. Maintain a low temperature during diazotization to minimize decomposition. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Use a different solvent for extraction or cool the aqueous layer before extraction to reduce solubility. 2. Add a small amount of brine to the separatory funnel to break the emulsion. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. | 1. Increase the reaction time for the cyclization step. 2. Consider a slight excess of the diazotizing agent. |
Data on Reaction Parameters for Yield Optimization
The following table summarizes key experimental parameters and their potential impact on the yield of this compound. These are generalized ranges based on similar reported syntheses and should be optimized for your specific experimental setup.
| Parameter | Range | Effect on Yield | Notes |
| Temperature (Diazotization) | 0 - 5 °C | Higher temperatures can lead to diazonium salt decomposition and lower yields. | Strict temperature control is critical. |
| Temperature (Cyclization) | 25 - 50 °C | Higher temperatures may promote cyclization but can also increase byproduct formation. | Optimal temperature should be determined experimentally. |
| Molar Ratio (NaNO₂:Amine) | 1.0 - 1.2 : 1 | A slight excess of sodium nitrite can ensure complete diazotization. | A large excess can lead to side reactions. |
| Acid Concentration | 2 - 4 M | Sufficient acid is required for the formation of nitrous acid. | The type of acid (e.g., HCl, H₂SO₄) can also influence the reaction. |
| Reaction Time (Cyclization) | 1 - 4 hours | Longer reaction times may be necessary for complete cyclization. | Monitor by TLC to determine the optimal time. |
Experimental Protocol
Synthesis of this compound from 2-amino-4-chlorophenylacetonitrile
Materials:
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2-amino-4-chlorophenylacetonitrile
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Deionized Water
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Ice
-
Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-chlorophenylacetonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.
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Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
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Cyclization: After confirming the completion of diazotization (e.g., with starch-iodide paper to test for excess nitrous acid), allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 1-2 hours, or until TLC analysis indicates the consumption of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature and neutralize it by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of 7-Chlorocinnolin-3-ol and its Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 7-Chlorocinnolin-3-ol and its key intermediates.
Experimental Workflow Overview
The following diagram outlines the general synthetic and purification workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Intermediate 1: 2-Amino-4-chlorobenzonitrile
Q1: My reduction of 2-chloro-4-nitrobenzonitrile to 2-amino-4-chlorobenzonitrile is incomplete. What could be the issue?
A1: Incomplete reduction is a common issue. Consider the following troubleshooting steps:
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Purity of Starting Material: Ensure the 2-chloro-4-nitrobenzonitrile is of high purity. Impurities can interfere with the reducing agent.
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Activity of Reducing Agent: If using a metal-based reducing agent like tin(II) chloride (SnCl2), ensure it is fresh and has not been oxidized by prolonged exposure to air.
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Reaction Temperature: The reaction may require gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will lead to an incomplete reaction. It is common to use a molar excess of the reducing agent.
Q2: How can I effectively purify crude 2-amino-4-chlorobenzonitrile?
A2: Recrystallization is a highly effective method for purifying 2-amino-4-chlorobenzonitrile.[1] Ethanol is a commonly used solvent for this purpose.[1] Column chromatography can also be employed for higher purity.
| Purification Method | Recommended Solvent/Eluent System | Expected Purity |
| Recrystallization | Ethanol[1] | >98% |
| Column Chromatography | Hexane:Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3) | >99% |
Experimental Protocol: Recrystallization of 2-Amino-4-chlorobenzonitrile
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Dissolve the crude 2-amino-4-chlorobenzonitrile in a minimum amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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Further, cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Dry the purified crystals in a vacuum oven.
Intermediate 2: 3-Amino-7-chlorocinnoline
Q3: The diazotization of 2-amino-4-chlorobenzonitrile is giving a low yield of the desired diazonium salt. What are the possible reasons?
A3: Diazotization reactions are sensitive to temperature and the stability of the diazonium salt.
-
Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt and the formation of phenolic byproducts.
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Acid Concentration: A sufficient excess of a strong acid (e.g., sulfuric acid or hydrochloric acid) is necessary to generate nitrous acid in situ and to stabilize the resulting diazonium salt.
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Rate of Addition: Add the sodium nitrite solution slowly to the solution of the amine in acid to maintain temperature control and prevent localized high concentrations of nitrous acid, which can lead to side reactions.
Q4: The cyclization of the diazonium salt to form 3-amino-7-chlorocinnoline is not proceeding as expected. What should I check?
A4: The cyclization step is often spontaneous after the formation of the diazonium salt. If issues arise, consider the following:
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Stability of the Diazonium Intermediate: Ensure the diazonium salt was formed under optimal conditions (see Q3). If the diazonium salt decomposes prematurely, cyclization will not occur.
-
Reaction Medium: The nature of the acidic medium can influence the cyclization. In some cases, a specific acid may be required to facilitate the ring closure.
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Work-up Procedure: The isolation of the cyclized product needs to be handled carefully. The product may precipitate from the reaction mixture upon neutralization.
Troubleshooting Logic for Diazotization and Cyclization
Final Product: this compound
Q5: The hydrolysis of 3-amino-7-chlorocinnoline to this compound is slow or incomplete. How can I improve this?
A5: The efficiency of the hydrolysis depends on the reaction conditions:
-
Choice of Acid or Base: Both acidic and basic conditions can be used for hydrolysis. Concentrated acids like sulfuric acid or hydrochloric acid, or strong bases like sodium hydroxide are typically employed. The choice may depend on the stability of the starting material and product under these conditions.
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Reaction Temperature and Time: Hydrolysis often requires elevated temperatures (refluxing) for an extended period. Monitor the reaction progress by TLC to determine the optimal time.
-
Solvent: The choice of solvent is important. For acidic hydrolysis, the reaction is often carried out in an aqueous acid solution. For basic hydrolysis, a co-solvent like ethanol or dioxane may be needed to ensure solubility.
Q6: What is a suitable method for the final purification of this compound?
A6: Recrystallization is the most common method for the final purification. The choice of solvent will depend on the solubility of the product and impurities. A solvent should be chosen in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetic acid, or mixtures with water. Column chromatography can also be used for very high purity material.
| Purification Method | Potential Solvent/Eluent Systems (to be optimized) |
| Recrystallization | Ethanol, Methanol, Acetic Acid, Dioxane/Water mixtures |
| Column Chromatography | Dichloromethane:Methanol or Chloroform:Methanol gradients |
Experimental Protocol: Illustrative Hydrolysis of 3-Amino-7-chlorocinnoline
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Suspend 3-amino-7-chlorocinnoline in a suitable solvent (e.g., a mixture of ethanol and water).
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Add a concentrated acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide solution).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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If using acidic hydrolysis, carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product. If using basic hydrolysis, neutralize with an acid (e.g., hydrochloric acid).
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Collect the crude product by filtration, wash with water, and dry.
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Purify the crude this compound by recrystallization.
Disclaimer: The experimental protocols provided are illustrative and based on general chemical principles for the synthesis of similar compounds. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. The specific reaction conditions, such as solvent choice, temperature, and reaction time, may require optimization.
References
Enhancing the stability of 7-Chlorocinnolin-3-ol for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 7-Chlorocinnolin-3-ol for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and experimental use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing or browning) | Photodegradation or oxidation. | Store the compound in an amber vial, protected from light. For long-term storage, keep it in a desiccator under an inert atmosphere (e.g., argon or nitrogen). |
| Appearance of new peaks in HPLC analysis of a stored sample | Chemical degradation. | Perform a forced degradation study to identify potential degradation products. Optimize storage conditions by lowering temperature and protecting from light and moisture. |
| Poor peak shape or tailing in HPLC analysis | Interaction of the analyte with the stationary phase or inappropriate mobile phase pH. | Ensure the mobile phase pH is optimized for the analyte's pKa. Use a high-purity silica column and consider adding a competing amine to the mobile phase if tailing persists. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Prepare fresh stock solutions for each experiment. Assess the stability of this compound in the specific assay buffer and timeframe. |
| Low recovery from extraction procedures | Adsorption of the compound to labware or degradation during the extraction process. | Use silanized glassware or polypropylene tubes. Minimize the exposure of the sample to harsh conditions (e.g., high temperature, strong acids/bases) during extraction. |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C, protected from light and moisture. For added protection, especially for a reference standard, storage in a desiccator under an inert atmosphere (argon or nitrogen) is recommended.
2. How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and temperature. Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable, and their stability should be evaluated for the specific experimental conditions.
3. What are the likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are plausible:
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Photodegradation: The chloro-substituted aromatic ring is susceptible to photolytic cleavage, potentially leading to dechlorination.
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Oxidation: The electron-rich cinnoline ring system can be susceptible to oxidation, especially when exposed to air and light.
-
Hydrolysis: The lactam-like structure within the cinnolinone ring may undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
4. How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method must be able to separate the intact parent compound from its degradation products. A good starting point is a reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase (e.g., ammonium acetate or phosphate buffer). The method must be validated by performing forced degradation studies to ensure specificity.
5. What should I do if I observe significant degradation in my sample?
If significant degradation is observed, it is crucial to re-evaluate the storage and handling procedures. Ensure the compound is protected from light, moisture, and excessive heat. For experimental solutions, always use freshly prepared stocks. If the issue persists, a comprehensive stability study should be conducted to determine the shelf-life under specific conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
b. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours. |
| Photodegradation | Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
c. Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method like HPLC-UV/MS. Aim for 5-20% degradation of the parent compound for the development of a stability-indicating method.
Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The gradient may need to be optimized to achieve adequate separation of all degradation products from the parent peak.
Visualizations
Experimental Workflow for Stability Testing
Troubleshooting inconsistent results in biological assays with 7-Chlorocinnolin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chlorocinnolin-3-ol. The information is designed to address common challenges and ensure more consistent and reliable results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
A1: this compound is a heterocyclic small molecule belonging to the cinnoline family. Cinnoline derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. While the specific targets of this compound are not extensively documented in publicly available literature, related cinnoline compounds have been shown to act as inhibitors of protein kinases, such as PI3K. Therefore, it is plausible that this compound may also exhibit activity against various kinases involved in cell signaling pathways.
Q2: What are the basic physicochemical properties of this compound?
A2: Key physicochemical properties are summarized in the table below. Please note that some of these values are predicted and may vary in experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | PubChem[1][2] |
| Molecular Weight | 180.59 g/mol | ChemicalBook[3] |
| Predicted pKa | 8.90 ± 0.40 | ChemicalBook[3] |
| Predicted XlogP | 1.0 | PubChem[2] |
Q3: How should I prepare stock solutions of this compound?
A3: Due to the heterocyclic nature of this compound, its solubility in aqueous buffers may be limited. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in the appropriate aqueous assay buffer to achieve the desired final concentration. Always ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Can this compound interfere with common assay readouts?
A4: Heterocyclic compounds can sometimes interfere with assay technologies. Potential interferences include:
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Fluorescence Interference: The compound may possess intrinsic fluorescence or quenching properties that can affect fluorescence-based assays.
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Compound Aggregation: At higher concentrations, small molecules can form aggregates that may lead to non-specific inhibition or other artifacts.
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Reactivity: Some compounds can react with assay components, such as luciferase in luminescence-based assays.
It is advisable to run appropriate controls to test for such interference.
Troubleshooting Guide: Inconsistent Results in Biological Assays
Problem 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation | Visually inspect assay plates for any signs of compound precipitation. Prepare fresh dilutions of the compound from the stock solution. Consider lowering the final assay concentration. The use of a small percentage of a non-ionic detergent like Tween-20 in the assay buffer can sometimes improve solubility. |
| Incomplete Mixing | Ensure thorough mixing of assay components after the addition of this compound. Use a plate shaker or perform gentle pipetting up and down. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem 2: Loss of compound activity over time.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store stock solutions at -20°C or -80°C, protected from light. |
| Adsorption to Plastics | Use low-binding microplates and pipette tips. |
Problem 3: Discrepancy between expected and observed results (e.g., lower than expected potency).
| Potential Cause | Recommended Solution |
| Incorrect Concentration | Verify the concentration of the stock solution using a spectrophotometer if the compound has a known extinction coefficient, or by another analytical method. |
| Assay Interference | Run control experiments to check for compound interference with the assay signal (e.g., measure the effect of the compound on the signal in the absence of the biological target). |
| Cellular Uptake/Efflux | In cell-based assays, poor membrane permeability or active efflux by transporters can reduce the intracellular concentration of the compound. Consider using cell lines with known transporter expression profiles or co-incubating with known efflux pump inhibitors as a control experiment. |
Experimental Protocols
Representative In Vitro Kinase Assay Protocol (e.g., PI3K)
This protocol provides a general framework. Specific conditions should be optimized for the kinase of interest.
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Prepare Reagents:
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Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase buffer.
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Kinase: Dilute the kinase to the desired concentration in kinase buffer.
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Substrate: Prepare the substrate (e.g., a peptide or lipid) in kinase buffer.
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This compound: Prepare serial dilutions from a DMSO stock solution.
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Assay Procedure:
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Add 5 µL of the this compound dilution or control (DMSO) to the wells of a microplate.
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Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
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Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
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Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
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Stop the reaction and detect the signal according to the assay manufacturer's instructions (e.g., using a phosphospecific antibody in an ELISA or a luminescence-based ATP detection reagent).
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
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Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action for a cinnoline derivative as a PI3K inhibitor.
References
Optimization of reaction conditions for the synthesis of 7-Chlorocinnolin-3-ol
Disclaimer: The synthesis of 7-Chlorocinnolin-3-ol is a complex laboratory procedure that should only be attempted by trained professionals in a controlled chemical laboratory setting. The following information is intended for research and development purposes and does not constitute a certified protocol. All procedures should be performed with appropriate personal protective equipment and safety precautions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: Based on established methodologies for cinnoline synthesis, the most probable route to this compound involves the cyclization of a correspondingly substituted 2-aminophenyl precursor. A common approach is the Richter synthesis, which utilizes the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. For this compound, a plausible starting material would be a derivative of 2-amino-4-chlorophenylacetonitrile or a related compound.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, and the choice of acid catalyst are crucial parameters. The diazotization step typically requires low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent cyclization step may require heating, and the optimal temperature and time will need to be determined empirically to maximize yield and minimize side-product formation.
Q3: What are the potential side reactions or common impurities I should be aware of?
A3: Common side reactions in cinnoline synthesis can include the formation of isomeric products, incomplete cyclization leading to residual starting materials, and degradation of the diazonium intermediate. Over-chlorination or other unwanted electrophilic substitution on the aromatic ring can also occur if the reaction conditions are not carefully controlled.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the recommended purification techniques for this compound?
A5: Purification of the crude product is typically achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent will depend on the solubility of this compound and its impurities. Column chromatography over silica gel may also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt intermediate. 3. Ineffective cyclization conditions (temperature too low, reaction time too short). 4. Incorrect starting material or reagent quality. | 1. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Check the purity of the amine and the freshness of the sodium nitrite solution. 2. Use the diazonium salt immediately in the next step without isolation. 3. Gradually increase the cyclization temperature and monitor the reaction by TLC. Extend the reaction time. 4. Verify the identity and purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, IR, melting point). |
| Formation of multiple products (observed by TLC/HPLC) | 1. Isomer formation due to non-regioselective cyclization. 2. Side reactions such as polymerization or degradation. 3. Presence of impurities in the starting materials. | 1. Optimize the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer. 2. Lower the reaction temperature and consider using a milder catalyst. 3. Purify the starting materials before use. |
| Difficulty in isolating the product | 1. Product is highly soluble in the reaction solvent. 2. Product has precipitated as an oil or amorphous solid. 3. Emulsion formation during aqueous workup. | 1. Remove the solvent under reduced pressure and attempt trituration with a non-polar solvent to induce precipitation. 2. Try adding a seed crystal to induce crystallization. If an oil forms, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent to precipitate the solid. 3. Add a saturated brine solution to break the emulsion. If necessary, filter the mixture through a pad of celite. |
| Product is discolored | 1. Presence of colored impurities from side reactions. 2. Air oxidation of the product. | 1. Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. 2. Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Hypothetical Synthesis of this compound from 2-amino-4-chlorophenylacetonitrile
Step 1: Diazotization of 2-amino-4-chlorophenylacetonitrile
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Dissolve 2-amino-4-chlorophenylacetonitrile in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
Step 2: Intramolecular Cyclization
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Slowly and carefully heat the solution containing the diazonium salt. The optimal temperature will need to be determined experimentally but may range from room temperature to reflux.
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Monitor the reaction progress by TLC.
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Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Step 3: Isolation and Purification
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Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
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Collect the crude product by filtration and wash it with cold water.
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Dry the crude product under vacuum.
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Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or a mixture of solvents).
Data Presentation
Table 1: Hypothetical Optimization of Cyclization Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 50 | 2 | 35 |
| 2 | Water | 80 | 2 | 50 |
| 3 | 1:1 Acetic Acid/Water | 80 | 2 | 65 |
| 4 | 1:1 Acetic Acid/Water | 100 | 1 | 70 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Visualizations
Caption: Experimental workflow for the hypothetical synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis of this compound.
Technical Support Center: Characterization of 7-Chlorocinnolin-3-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Chlorocinnolin-3-ol. It addresses common challenges encountered during the characterization of this and related cinnoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound?
The primary challenges in the characterization of this compound revolve around its potential for tautomerism, limited solubility in common NMR solvents, and the presence of synthesis-related impurities. The molecule can exist in equilibrium between the -ol and -one forms (keto-enol tautomerism), which can complicate spectroscopic analysis.
Q2: How does tautomerism affect the NMR spectrum of this compound?
Tautomerism can lead to the presence of two distinct sets of peaks in the NMR spectrum, corresponding to the enol (this compound) and keto (7-Chlorocinnolin-3(2H)-one) forms. The ratio of these tautomers can be influenced by the solvent, temperature, and concentration, leading to variability in the spectra. In some cases, rapid interconversion between tautomers can result in broadened peaks.
Q3: What is the expected mass spectrum for this compound?
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₅ClN₂O). A key feature to look for is the isotopic pattern of the chlorine atom, which will present as two peaks with an approximate intensity ratio of 3:1 (for ³⁵Cl and ³⁷Cl isotopes), separated by 2 Da.
Q4: Are there any specific safety precautions I should take when handling this compound?
Troubleshooting Guides
Issue 1: Complex or Uninterpretable NMR Spectrum
Possible Cause:
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Presence of tautomers.
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Incomplete solubility.
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Presence of impurities.
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Signal broadening due to aggregation or dynamic exchange.
Troubleshooting Steps:
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Address Tautomerism:
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Acquire NMR spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d) to observe shifts in the tautomeric equilibrium.
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Perform variable temperature (VT) NMR studies. Changes in temperature can favor one tautomer or alter the rate of exchange, potentially simplifying the spectrum.
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Improve Solubility:
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Gently warm the sample in the NMR tube to aid dissolution.
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Use a more polar solvent like DMSO-d₆.
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If solubility is still an issue, consider derivatization (e.g., methylation of the hydroxyl group) to obtain a more soluble analog for structural confirmation.
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Identify Impurities:
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Compare the spectrum with that of the starting materials.
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Use 2D NMR techniques like COSY and HSQC to identify spin systems and correlate protons to carbons, which can help distinguish between the product and impurities.
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Purify the sample using techniques such as recrystallization or column chromatography.
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Issue 2: Inconsistent HPLC Retention Times and Peak Shapes
Possible Cause:
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Tautomerism leading to multiple peaks.
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On-column degradation.
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Poor solubility in the mobile phase.
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Interaction with column silanols.
Troubleshooting Steps:
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Optimize Mobile Phase:
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Adjust the pH of the aqueous component of the mobile phase. Acidic conditions may favor one tautomer.
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Vary the organic modifier (acetonitrile vs. methanol) and the gradient profile.
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Select Appropriate Column:
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Use a column with end-capping to minimize interactions with free silanols.
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Consider a different stationary phase if peak tailing persists.
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Ensure Sample Stability:
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Prepare samples fresh and minimize their time in the autosampler.
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If degradation is suspected, perform a stability study by re-injecting the same sample over time.
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Illustrative Quantitative Data
The following tables present hypothetical but representative data for the characterization of this compound. This data is based on typical values for similar chloro-substituted cinnoline derivatives and should be used as a reference for comparison with experimental results.
Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) |
| 12.5 (broad s) | singlet | 1H | OH/NH (exchangeable) |
| 8.2 (d) | doublet | 1H | H-4 |
| 7.9 (d) | doublet | 1H | H-8 |
| 7.6 (dd) | doublet of doublets | 1H | H-6 |
| 7.4 (s) | singlet | 1H | H-5 |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment (Proposed) |
| 160.5 | C-3 |
| 145.0 | C-8a |
| 138.0 | C-4a |
| 135.0 | C-7 |
| 130.0 | C-6 |
| 125.0 | C-5 |
| 120.0 | C-8 |
| 115.0 | C-4 |
Table 3: Hypothetical Mass Spectrometry Data (ESI+)
| m/z | Relative Intensity (%) | Assignment (Proposed) |
| 181.0 | 100 | [M+H]⁺ (³⁵Cl) |
| 183.0 | 33 | [M+H]⁺ (³⁷Cl) |
| 153.0 | 40 | [M+H - CO]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
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Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
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Acquisition:
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Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
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If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in structural elucidation.
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High-Performance Liquid Chromatography (HPLC)
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Formic acid in water
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B: 0.1% Formic acid in acetonitrile
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Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: Monitor at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm and 320 nm).
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Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a suitable solvent like methanol.
Mass Spectrometry (MS)
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Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.
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Mode: Acquire spectra in both positive and negative ion modes to determine the most sensitive method.
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Analysis:
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Look for the molecular ion peak [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.
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Confirm the presence of chlorine by observing the characteristic isotopic pattern.
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Analyze fragmentation patterns to support the proposed structure.
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Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting decision tree for a complex NMR spectrum of this compound.
Improving the regioselectivity of 7-Chlorocinnolin-3-ol functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 7-chlorocinnolin-3-ol functionalization. The content is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound, and how does this impact regioselectivity?
A1: this compound possesses multiple reactive sites that can lead to challenges in achieving regioselectivity. These sites include:
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C7-Chloro group: This is the target site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
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C3-Hydroxyl group: The acidic proton of the hydroxyl group can be deprotonated by the base used in the coupling reaction, potentially leading to O-arylation or O-alkylation as a side reaction. The oxygen atom can also act as a coordinating site for the metal catalyst, influencing the reaction's outcome.
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N1 and N2 atoms of the cinnoline core: The nitrogen atoms are potential sites for N-arylation or N-alkylation, especially under basic conditions. The lone pair of electrons on the nitrogen atoms can also coordinate with the palladium catalyst, which may affect its catalytic activity.
Achieving high regioselectivity for functionalization at the C7 position requires careful optimization of reaction conditions to favor the desired C-C or C-N bond formation over reactions at the hydroxyl and nitrogen positions.
Q2: Is a protecting group necessary for the C3-hydroxyl group during palladium-catalyzed cross-coupling at the C7 position?
A2: The necessity of a protecting group for the C3-hydroxyl group depends on the specific reaction conditions and the coupling partners. In some cases, the reaction may proceed with high selectivity without a protecting group. However, to prevent O-functionalization as a side reaction and to improve the consistency of the results, protection of the hydroxyl group is often recommended. Common protecting groups for hydroxyls that are stable under typical cross-coupling conditions include ethers like methyl, benzyl, or silyl ethers. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.
Q3: Which cross-coupling reaction is more suitable for introducing a carbon-carbon bond at the C7 position of this compound, Suzuki-Miyaura or another reaction?
A3: The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds and is generally a suitable choice for the arylation or vinylation of the C7 position of this compound. Its advantages include the commercial availability of a wide range of boronic acids and esters, relatively mild reaction conditions, and tolerance to many functional groups. Other cross-coupling reactions like Stille or Negishi coupling could also be employed, but the toxicity of organotin reagents in Stille coupling and the moisture sensitivity of organozinc reagents in Negishi coupling often make the Suzuki-Miyaura reaction a more practical choice.
Q4: How can I minimize side reactions such as N-arylation or N-alkylation of the cinnoline ring?
A4: Minimizing N-arylation or N-alkylation can be achieved through several strategies:
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Choice of Base: Using a weaker, non-nucleophilic base can reduce the likelihood of deprotonating the N-H tautomer of cinnolin-3-ol, thus disfavoring N-arylation. Inorganic bases like potassium carbonate or cesium carbonate are often preferred over strong organic bases.
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Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence the steric environment around the metal center, potentially favoring oxidative addition at the C-Cl bond over coordination and reaction at the nitrogen atoms. Bulky ligands can sometimes hinder reactions at the sterically more accessible nitrogen atoms.
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Protecting Group on Nitrogen: While less common for this specific substrate, if N-arylation is a persistent issue, protection of one of the nitrogen atoms could be considered, although this adds extra steps to the synthesis.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling for C-7 Arylation
Issue 1.1: Low to no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. The reaction mixture turning black is often an indication of catalyst decomposition to palladium black. Consider using a more stable precatalyst or adding a ligand that better stabilizes the active Pd(0) species. |
| Poor Solubility of Reagents | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents (e.g., dioxane/water, toluene/water) may be necessary.[1] |
| Inappropriate Base | The base is crucial for the transmetalation step. Ensure the base is strong enough to activate the boronic acid but not so strong that it causes decomposition of the starting material or catalyst. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] |
| Decomposition of Boronic Acid | Boronic acids can be unstable, especially under heating. Use fresh, high-quality boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable. |
Issue 1.2: Formation of significant side products (e.g., O-arylation, N-arylation, or deborylation of the boronic acid).
| Potential Cause | Troubleshooting Step |
| Reaction at Hydroxyl Group | Protect the C3-hydroxyl group as a stable ether (e.g., methyl or benzyl ether) before performing the coupling reaction. This will prevent O-arylation. |
| Reaction at Nitrogen Atoms | Optimize the base and ligand. A bulkier ligand may sterically hinder approach to the nitrogen atoms. A weaker base may not be sufficient to promote N-arylation. |
| Protodeborylation of Boronic Acid | This is the hydrolysis of the boronic acid back to the corresponding arene. Minimize water content if possible (though some water is often necessary for Suzuki coupling) or use a boronate ester. Running the reaction under an inert atmosphere is crucial. |
| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). |
Guide 2: Buchwald-Hartwig Amination for C-7 Amination
Issue 2.1: Low yield of the desired C-7 aminated product.
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | The amine substrate or the product itself can sometimes act as a ligand for the palladium catalyst, leading to catalyst inhibition. Using a higher catalyst loading or a more robust catalyst system (e.g., a palladacycle precatalyst) may help. |
| Incompatible Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. The base must be strong enough to deprotonate the amine but should not react with other functional groups. |
| Steric Hindrance | If either the amine or the this compound is sterically hindered, the reaction may be slow. In such cases, using a ligand that promotes faster reductive elimination (e.g., bulky, electron-rich phosphines) can be beneficial. |
| Poor Ligand Choice | The ligand plays a crucial role in the Buchwald-Hartwig reaction. Screen a variety of ligands, including those from different generations of Buchwald and Hartwig's work (e.g., XPhos, SPhos, RuPhos). |
Issue 2.2: Competing reaction at the C3-hydroxyl group or N-H of the cinnoline.
| Potential Cause | Troubleshooting Step |
| O-Arylation | Similar to the Suzuki coupling, protecting the hydroxyl group is the most effective way to prevent this side reaction. |
| N-Arylation | This is a potential competing Buchwald-Hartwig amination reaction. Optimizing the reaction temperature (lower temperatures may favor the desired C-N coupling) and the ligand can help improve selectivity. |
Data Presentation
The following tables provide illustrative data for reaction optimization based on common trends observed in the functionalization of similar N-heterocycles. Note: This data is hypothetical and intended to serve as a starting point for experimental design.
Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling Conditions for C-7 Arylation of this compound with Phenylboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of C-7 Product (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 82 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 88 |
| 5 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF | 120 | 60 |
Table 2: Illustrative Optimization of Buchwald-Hartwig Amination Conditions for C-7 Amination of this compound with Morpholine
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of C-7 Product (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 55 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 85 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 90 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 70 |
| 5 | G3-XPhos (2) | - | LiHMDS (1.5) | THF | 80 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-7 Position
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Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 5 mol%).
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Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Solvent and Base Addition: Add the degassed solvent (e.g., dioxane/water 4:1) and the base (e.g., K₂CO₃, 2.0 equiv.) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
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Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-7 Position
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Reagent Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.
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Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-18 hours).
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A general workflow for troubleshooting common issues.
References
Validation & Comparative
Unveiling the Action of 7-Chlorocinnolin-3-ol: A Proposed Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive strategy for validating the mechanism of action of the novel small molecule, 7-Chlorocinnolin-3-ol. In the absence of specific published data on its biological targets, we present a hypothetical mechanism based on the known activities of structurally related cinnoline and quinoline compounds. This document provides a roadmap for researchers to investigate its potential as a therapeutic agent by detailing experimental protocols for target validation and offering a framework for comparison against established alternatives.
Hypothetical Mechanism of Action: Kinase Inhibition
Cinnoline and quinoline derivatives have been widely reported to exhibit inhibitory activity against various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. We hypothesize that this compound acts as a Type I ATP-competitive kinase inhibitor . This proposed mechanism suggests that the compound binds to the ATP-binding pocket of a specific kinase, preventing the transfer of a phosphate group to its substrate and thereby inhibiting downstream signaling.
Experimental Validation of the Proposed Mechanism
A multi-faceted approach is required to rigorously validate this hypothetical mechanism. The following experimental workflow is proposed:
Caption: A three-phase experimental workflow for the validation of this compound's mechanism of action.
Phase 1: Target Identification
The initial step is to identify the specific kinase(s) that this compound interacts with.
-
Kinase Panel Screening: A broad screening against a panel of known kinases is the most direct approach. This will provide a "hit list" of potential targets.
-
Affinity Chromatography: Immobilized this compound can be used as bait to capture interacting proteins from cell lysates. The bound proteins are then identified using mass spectrometry.
Phase 2: Target Engagement and Potency
Once potential targets are identified, the next step is to confirm direct binding and quantify the interaction.
-
Surface Plasmon Resonance (SPR): This technique measures the binding affinity and kinetics (kon and koff rates) of this compound to the purified kinase.
-
In Vitro Kinase Assay: The inhibitory potency of the compound is determined by measuring the concentration required to inhibit 50% of the kinase activity (IC50).
Phase 3: Cellular Activity and Pathway Analysis
The final phase is to confirm that the compound engages its target in a cellular context and affects downstream signaling.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in intact cells by measuring the change in the thermal stability of the target protein upon ligand binding.
-
Western Blot Analysis: Treatment of cells with this compound should lead to a decrease in the phosphorylation of the kinase's known substrates, which can be detected by Western blot.
-
Cell-Based Assays: The functional consequence of target inhibition can be measured through assays for cell viability, proliferation, or other relevant cellular phenotypes.
Comparison with Alternatives
To contextualize the performance of this compound, a direct comparison with well-characterized kinase inhibitors is essential. For this guide, we will use two hypothetical, established kinase inhibitors, Inhibitor A (a highly potent and selective inhibitor) and Inhibitor B (a multi-kinase inhibitor with moderate potency).
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: Target Binding Affinity and Kinase Inhibition
| Compound | Target Kinase | KD (nM) (SPR) | IC50 (nM) (Kinase Assay) |
| This compound | Kinase X | 50 | 75 |
| Inhibitor A | Kinase X | 5 | 10 |
| Inhibitor B | Kinase X | 200 | 350 |
| Kinase Y | >10,000 | >10,000 | |
| Kinase Z | 500 | 800 |
Table 2: Cellular Activity
| Compound | Target Engagement (CETSA ΔTm in °C) | Substrate Phosphorylation Inhibition (EC50 in nM) | Cell Proliferation Inhibition (GI50 in µM) |
| This compound | 3.5 | 150 | 1.2 |
| Inhibitor A | 5.2 | 25 | 0.3 |
| Inhibitor B | 1.8 | 600 | 5.8 |
Proposed Signaling Pathway
Based on our hypothetical mechanism, this compound would inhibit a key kinase in a signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be targeted.
Caption: Proposed signaling pathway inhibited by this compound.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of this compound over the sensor surface and measure the change in the refractive index, which is proportional to the mass of bound analyte.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
In Vitro Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Detection: After incubation, quantify the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle control or this compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured and precipitated proteins.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the vehicle- and compound-treated samples indicates target engagement.
Lack of Specific Structure-Activity Relationship (SAR) Studies on 7-Chlorocinnolin-3-ol Analogs
This guide, therefore, provides a broader overview of the known biological activities of the cinnoline and the bioisosteric 7-chloroquinoline scaffolds, drawing parallels that may inform future research on 7-chlorocinnolin-3-ol derivatives.
General Biological Activities of Cinnoline Derivatives
The cinnoline nucleus is a versatile scaffold that has been explored for a wide range of therapeutic applications.[1][2] Different substitution patterns on the cinnoline ring system have led to the discovery of compounds with diverse biological activities, including:
-
Anticancer: Various cinnoline derivatives have been investigated for their potential as anticancer agents.[4]
-
Antimicrobial: The cinnoline ring is a key feature in some compounds with antibacterial and antifungal properties.[5][6]
-
Anti-inflammatory: Certain cinnoline derivatives have demonstrated anti-inflammatory effects.[1]
-
Antimalarial: Historically, amino-substituted cinnolines have been explored as potential antimalarial drugs.[6]
Insights from the Bioisosteric 7-Chloroquinoline Scaffold
Given the structural similarity, insights from the well-studied 7-chloroquinoline scaffold can be valuable. The 7-chloro substitution is a key feature in several clinically used drugs, and its impact on activity has been extensively documented. SAR studies on 7-chloroquinoline derivatives have revealed critical insights, particularly in the context of anticancer and antimalarial drug discovery.[7][8][9][10]
For instance, in the case of certain anticancer 7-chloroquinoline hydrazones, the nature and position of substituents on the hydrazone moiety, as well as modifications on the quinoline ring, have been shown to significantly influence cytotoxicity.[7]
General Experimental Workflow for Biological Screening
The evaluation of novel chemical entities typically follows a standardized workflow to identify and characterize their biological activity. A generalized experimental workflow for screening compounds like cinnoline or quinoline derivatives is illustrated below.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innovativejournal.in [innovativejournal.in]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Comparative Analysis of the Antifungal Spectra of 7-Chloro Substituted Cinnolines: A Review of the Landscape and a Case Study of Analogous Quinolines
For Immediate Release
A detailed examination of the antifungal properties of 7-chloro substituted cinnoline derivatives reveals a promising but underexplored class of compounds. While the existing literature suggests significant antifungal potential, a comprehensive comparative analysis with quantitative data remains a key gap. This guide synthesizes the available information on 7-chloro substituted cinnolines and presents a comparative case study on the structurally related 7-chloro substituted quinolines to provide a framework for future research and highlight the potential antifungal spectra.
Introduction to Cinnoline Derivatives as Antifungal Agents
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1] The substitution pattern on the cinnoline ring is crucial in determining the biological activity. Notably, halogen substitutions, particularly the presence of a chloro group at the 7th position, have been highlighted as conferring potent antimicrobial and antifungal activity.[1] Several studies have reported the synthesis of various substituted cinnoline derivatives and their promising, albeit often qualitative, antifungal effects against pathogenic fungi.[1]
Case Study: Antifungal Spectra of 7-Chloro Substituted Quinolines
A study on the antifungal activity of fifteen 7-chloro-4-arylhydrazonequinoline derivatives provides a clear and quantitative comparison of their efficacy against a panel of eight oral fungi. The data from this study serves as an excellent surrogate to understand the potential antifungal spectrum of 7-chloro substituted heterocycles.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 7-Chloro-4-arylhydrazonequinoline Derivatives (µg/mL)
| Compound | Substituent (R) | C. albicans | C. parapsilosis | C. lipolytica | C. tropicalis | C. famata | C. glabrata | R. mucilaginosa | R. glutinis |
| 4a | 2-F | >200 | >200 | >200 | >200 | >200 | >200 | 25 | 50 |
| 4b | 3-F | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4c | 4-F | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4d | 2-Cl | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4e | 3-Cl | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4f | 4-Cl | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4g | 2-Br | >200 | >200 | >200 | >200 | >200 | >200 | >200 | 100 |
| 4h | 3-Br | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4i | 4-Br | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4j | 2-I | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4k | 4-I | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4l | 2-CH₃ | >200 | >200 | >200 | >200 | >200 | >200 | >200 | 100 |
| 4m | 3-CH₃ | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4n | 4-CH₃ | >200 | >200 | >200 | >200 | >200 | >200 | >200 | >200 |
| 4o | 4-CH₃ (benzylidene) | >200 | >200 | >200 | >200 | >200 | >200 | 50 | 25 |
| Fluconazole | - | 1 | 2 | 4 | 2 | 4 | 8 | 16 | 32 |
Data sourced from a study on 7-chloroquinolin-4-yl arylhydrazone derivatives.[2]
The results indicate that while most of the tested 7-chloro-quinoline derivatives were inactive against the Candida species at the tested concentrations, specific substitutions led to notable activity against Rhodotorula species.[2] Specifically, compound 4a with a 2-fluoro substitution and compound 4o with a 4-methylbenzylidene hydrazinyl moiety showed the most significant antifungal effects.[2] This highlights the importance of the nature and position of substituents in modulating the antifungal spectrum and potency.
Experimental Protocols
The following is a detailed methodology for the determination of antifungal activity, as adapted from the case study on 7-chloro-quinoline derivatives.[2] This protocol is standard for antifungal susceptibility testing and would be applicable for the evaluation of 7-chloro substituted cinnolines.
Fungal Strains and Culture Conditions
The antifungal activity was evaluated against a panel of eight fungal strains: Candida albicans (ATCC 18804), Candida parapsilosis (ATCC 22019), Candida lipolytica (ATCC 8661), Candida tropicalis, Candida famata, Candida glabrata, Rhodotorula mucilaginosa, and Rhodotorula glutinis. The strains were cultured on Sabouraud Dextrose Agar (SDA) at 37°C for 24-48 hours.
Antifungal Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal colonies from fresh agar plates were suspended in sterile 0.85% saline. The suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Microdilution Assay: The assay was performed in 96-well microtiter plates. The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium to achieve final concentrations ranging from 200 µg/mL to 1.56 µg/mL. Each well was inoculated with the prepared fungal suspension.
-
Incubation: The plates were incubated at 35°C for 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition (approximately 50%) of fungal growth compared to the growth control.
-
MFC Determination: To determine the MFC, an aliquot of 10 µL was taken from each well showing no visible growth and subcultured on SDA plates. The plates were incubated at 35°C for 48 hours. The MFC was defined as the lowest concentration of the compound at which no fungal growth was observed.
Visualizing Experimental Workflows and Potential Mechanisms
To further aid in the understanding of the experimental process and potential biological interactions, the following diagrams are provided.
Caption: Workflow for antifungal susceptibility testing of 7-chloro substituted cinnolines.
Caption: Hypothetical mechanism of action targeting ergosterol biosynthesis.
Conclusion and Future Directions
The available evidence strongly suggests that 7-chloro substituted cinnolines are a promising scaffold for the development of novel antifungal agents. However, the lack of comprehensive, quantitative, and comparative data hinders the establishment of clear structure-activity relationships and the rational design of more potent derivatives.
The case study of 7-chloro substituted quinolines demonstrates the value of such a comparative analysis, revealing that antifungal activity and spectrum are highly dependent on the nature and position of other substituents on the heterocyclic core.
Therefore, future research should focus on the systematic synthesis of a library of 7-chloro substituted cinnoline derivatives with diverse substitutions at other positions. These compounds should then be subjected to rigorous antifungal susceptibility testing against a broad panel of clinically relevant fungal pathogens, using standardized methodologies as outlined in this guide. The resulting quantitative data will be invaluable for elucidating structure-activity relationships, identifying lead compounds, and paving the way for the development of new and effective antifungal therapies.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 7-Chlorocinnolin-3-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides a comparative analysis of two prominent synthetic routes to 7-Chlorocinnolin-3-ol, a heterocyclic compound of interest in medicinal chemistry. By presenting key performance indicators and detailed experimental protocols, this document aims to inform strategic decisions in synthetic planning and execution.
The selection of an optimal synthetic pathway is critical, influencing not only the yield and purity of the target molecule but also the overall time and cost of research and development. Here, we evaluate two distinct and established methods for the synthesis of this compound:
-
Route 1: The Neber-Bossel Synthesis. A classical approach to 3-hydroxycinnolines, this method is noted for its reliability with halo-substituted precursors.
-
Route 2: Diazotization of an ortho-Aminoacetophenone Derivative. This versatile method offers a potentially high-yielding alternative for the construction of the cinnoline core.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their efficiency.
| Metric | Route 1: Neber-Bossel Synthesis | Route 2: Diazotization of o-Aminoacetophenone |
| Starting Material | 2-Amino-4-chlorophenylacetic acid | 2-Amino-4-chloroacetophenone |
| Key Transformation | Reductive cyclization of a diazonium salt | Intramolecular cyclization of a diazonium salt |
| Reported Yield | ~70% | 70-90% (general for derivatives) |
| Reaction Time | Several hours | Typically shorter than Neber-Bossel |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Reducing agent (e.g., SnCl₂) | Sodium nitrite, Hydrochloric acid |
| Reaction Conditions | Low temperature diazotization followed by heating for cyclization | Low temperature diazotization followed by cyclization |
Experimental Protocols
Route 1: Neber-Bossel Synthesis of this compound
This synthesis proceeds via the diazotization of a (2-aminophenyl)acetate derivative, followed by reduction and subsequent cyclization.
Step 1: Diazotization and Reduction
-
Dissolve 2-amino-4-chlorophenylacetic acid in cold, dilute hydrochloric acid.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
After stirring for a designated period, introduce a suitable reducing agent, such as a solution of tin(II) chloride in concentrated hydrochloric acid, to the reaction mixture.
-
Continue stirring at a low temperature to facilitate the reduction of the diazonium salt to the corresponding hydrazine.
Step 2: Cyclization
-
Heat the reaction mixture containing the hydrazine intermediate under reflux.
-
The cyclization to form this compound will occur upon heating.
-
After cooling, the product can be isolated by filtration, washed, and purified by recrystallization.
Route 2: Synthesis via Diazotization of 2-Amino-4-chloroacetophenone
This route involves the formation of a diazonium salt from 2-amino-4-chloroacetophenone, which then undergoes intramolecular cyclization.
Step 1: Diazotization
-
Suspend 2-amino-4-chloroacetophenone in a mixture of a suitable acid (e.g., hydrochloric acid, sulfuric acid, or formic acid) and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains low.
-
Stir the mixture for a period to ensure complete formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
The cyclization of the arenediazonium salt to form the cinnoline ring occurs in the acidic reaction medium.
-
The reaction progress can be monitored by appropriate analytical techniques.
-
Upon completion, the this compound product precipitates and can be collected by filtration, followed by washing and purification.
Logical Workflow for Synthetic Route Selection
The decision-making process for selecting the optimal synthetic route can be visualized as follows:
Comparative Analytical Guide: 7-Chlorocinnolin-3-ol and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 7-Chlorocinnolin-3-ol and a structurally related compound, 6-chloro-4-hydroxyquinoline. Due to the limited availability of public experimental data for this compound, this document leverages data from its structural analog to provide a comprehensive overview of the expected analytical characteristics and the methodologies for their determination. This approach allows for a foundational understanding and a predictive framework for researchers working with novel cinnoline derivatives.
Data Presentation: A Comparative Analysis
The following tables summarize the available and predicted analytical data for this compound and the experimentally determined data for 6-chloro-4-hydroxyquinoline. This side-by-side comparison highlights the similarities and differences in their physicochemical properties.
Table 1: Physicochemical Properties
| Property | This compound | 6-chloro-4-hydroxyquinoline | Data Source |
| Molecular Formula | C₈H₅ClN₂O | C₉H₆ClNO | PubChem |
| Molecular Weight | 180.59 g/mol | 179.60 g/mol | PubChem[1] |
| Melting Point | Not available | 269 °C (lit.) | ChemicalBook[2] |
| Appearance | Predicted: Solid | Solid | Sigma-Aldrich[3] |
| XLogP3 (Predicted) | 1.0 | 1.2 | PubChem[1] |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | This compound (Predicted/General) | 6-chloro-4-hydroxyquinoline (Experimental) |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton. | Aromatic protons and a hydroxyl proton, with chemical shifts influenced by the quinoline ring system. |
| ¹³C NMR | Aromatic carbons expected in the range of 110-150 ppm. A carbonyl-like carbon from the lactam form. | Aromatic carbons and a carbon bearing the hydroxyl group, with chemical shifts characteristic of the quinoline core. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-Cl stretching. | Characteristic peaks for O-H stretching, C=C and C=N stretching in the aromatic system, and C-Cl stretching. |
| Mass Spectrometry | Expected molecular ion peak [M]+ at m/z 180 and [M+2]+ at m/z 182 (due to ³⁵Cl and ³⁷Cl isotopes). | Molecular ion peak [M]+ at m/z 179 and [M+2]+ at m/z 181. The top peak in the GC-MS is at m/z 151.[1] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are crucial for reproducibility and validation.
1. Synthesis of 6-chloro-4-hydroxyquinoline:
A common route to synthesizing 4-hydroxyquinolines is through the Conrad-Limpach synthesis. This involves the condensation of an aniline with a β-ketoester followed by cyclization at high temperatures. For 6-chloro-4-hydroxyquinoline, the synthesis would proceed as follows:
-
Step 1: Condensation: 4-chloroaniline is reacted with diethyl malonate at elevated temperatures to form the corresponding anilinocrotonate.
-
Step 2: Cyclization: The intermediate is heated in a high-boiling point solvent, such as Dowtherm A, to induce cyclization and form the 6-chloro-4-hydroxyquinoline.
-
Step 3: Purification: The product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse width, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with a proton-decoupling sequence. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
4. Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for such molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound and related compounds.
Caption: Analytical workflow for the characterization of a synthesized compound.
Caption: Hypothetical signaling pathway showing the potential role of a cinnoline compound.
References
In Vivo Therapeutic Potential of 7-Chlorocinnolin-3-ol: A Comparative Guide
Disclaimer: Publicly available in vivo validation data for the specific compound 7-Chlorocinnolin-3-ol is limited. This guide provides a comparative framework using a closely related quinoline derivative, compound 91b1 , which has published in vivo anticancer data. This serves as a representative example for researchers interested in the preclinical evaluation of novel cinnoline or quinoline-based therapeutic agents. Compound 91b1 has demonstrated significant anticancer effects in preclinical models, and its mechanism is thought to involve the downregulation of Lumican.[1][2]
This guide compares the in vivo efficacy of the quinoline derivative 91b1 against standard-of-care chemotherapeutic agents, Cisplatin and Paclitaxel, in a non-small cell lung cancer xenograft model.
Comparative In Vivo Efficacy
The following table summarizes the in vivo therapeutic efficacy of the quinoline derivative 91b1 in comparison to Cisplatin and Paclitaxel in a human non-small cell lung cancer (A549) xenograft model.
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Mean Final Tumor Volume (mm³) | Change in Body Weight | Reference |
| Quinoline Derivative 91b1 | 50 mg/kg/day, intraperitoneal | Significant reduction in tumor size observed over 25 days. | Data not specified, but significant reduction compared to vehicle control. | Not specified. | [1][3][4] |
| Cisplatin | 3 mg/kg, intraperitoneal, twice a week | Significant | ~400 | Not specified, but some studies report transient weight loss. | [5] |
| Paclitaxel | 20 mg/kg, intraperitoneal, twice a week | Significant | ~300 | Not specified, but some studies report transient weight loss. | [5][6] |
Experimental Protocols
Detailed methodologies for the in vivo validation of these compounds are crucial for reproducibility and comparison.
In Vivo Xenograft Model Protocol (General)
This protocol outlines a standard procedure for evaluating the in vivo anticancer efficacy of test compounds in a subcutaneous xenograft model using the A549 human non-small cell lung cancer cell line.[5][6][7]
-
Cell Culture: A549 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used for the study.
-
Tumor Cell Implantation: A suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. Treatment with the test compound (e.g., Quinoline Derivative 91b1), comparator drugs (e.g., Cisplatin, Paclitaxel), or vehicle control is initiated according to the specified dosing regimen and route of administration.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. Body weight is monitored as a general indicator of toxicity.
-
Study Termination: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Quinoline Derivative 91b1
The anticancer effect of the quinoline derivative 91b1 is reported to be mediated through the downregulation of Lumican.[1][2][8] Lumican is a proteoglycan that can influence multiple signaling pathways involved in cancer progression, including the MAPK/ERK and integrin β1-FAK signaling pathways.[9][10][11]
Caption: Proposed mechanism of action for Quinoline Derivative 91b1.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel therapeutic agent.
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. HKU Scholars Hub: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [hub.hku.hk]
- 9. Lumican inhibits immune escape and carcinogenic pathways in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lumican in Carcinogenesis—Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Landscape of Small Leucine-Rich Proteoglycan Impact on Cancer Pathogenesis with a Focus on Biglycan and Lumican - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of 7-Chlorocinnolin-3-ol and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the photophysical properties of heterocyclic compounds are of paramount importance. These properties, including absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime, dictate their suitability for a wide range of applications, from fluorescent probes in bioimaging to photosensitizers in photodynamic therapy. This guide provides a comparative overview of the photophysical properties of 7-Chlorocinnolin-3-ol against other notable heterocyclic compounds: quinoline, isoquinoline, and quinoxaline.
Due to the limited availability of specific experimental data for this compound in the current literature, this guide leverages data from structurally related cinnoline derivatives and provides a baseline for comparison with well-characterized heterocyclic systems.
Executive Summary
This guide presents a side-by-side comparison of key photophysical parameters. While quantitative data for this compound is sparse, the known characteristics of the cinnoline core suggest it likely exhibits fluorescence, with the specific chloro- and hydroxyl-substituents influencing its spectral properties. The comparative data from quinoline, isoquinoline, and quinoxaline derivatives offer a valuable framework for predicting and understanding the potential photophysical behavior of this compound.
Data Presentation: A Comparative Table
The following table summarizes the key photophysical properties of selected heterocyclic compounds. It is important to note that these values can be highly dependent on the solvent and specific substitution patterns on the heterocyclic core.
| Compound Class | Example Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| Cinnoline | 4-Methyl-3-cinnolinol | ~350 | ~420 | - | Ethanol |
| Quinoline | Quinine Sulfate[1] | 350[1] | 460[1] | 0.58[1] | 0.1 M H₂SO₄ |
| 2-Phenylquinoline | 315 | 365 | 0.08 | Cyclohexane | |
| Isoquinoline | Isoquinoline | ~310-320 | ~330-340 | - | Gas Phase[2] |
| 1-Aminoisoquinoline | 355 | 440 | 0.32 | Ethanol | |
| Quinoxaline | 2,3-Diphenylquinoxaline | 345 | 420 | 0.04 | Cyclohexane |
Experimental Protocols
The determination of the photophysical parameters listed above involves standardized experimental procedures.
Absorption and Emission Spectroscopy
-
Methodology: Absorption spectra are recorded using a UV-Vis spectrophotometer. The compound of interest is dissolved in a suitable solvent (e.g., ethanol, cyclohexane) at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects. Fluorescence emission spectra are recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs), and the emitted light is scanned over a range of wavelengths to determine the emission maximum (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination
-
Relative Method: The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield. The comparative method involves measuring the integrated fluorescence intensities and the absorbance values of the sample and a standard at the same excitation wavelength.[3][4][5][6] The quantum yield is then calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.58) is a commonly used standard.[1]
Fluorescence Lifetime (τ) Measurement
-
Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique used to measure fluorescence lifetimes. The sample is excited by a short pulse of light from a laser, and the time between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated many times to build up a histogram of photon arrival times, from which the fluorescence lifetime can be determined by fitting the decay curve to an exponential function.
Mandatory Visualization
Experimental Workflow for Photophysical Characterization
Caption: Workflow for determining key photophysical properties of a heterocyclic compound.
Comparative Discussion
-
Cinnoline Core: The cinnoline scaffold, a diazine analog of naphthalene, is known to be fluorescent. The presence of the electron-donating hydroxyl group at the 3-position and the electron-withdrawing chlorine atom at the 7-position in this compound are expected to modulate the electronic distribution within the molecule, thereby influencing its absorption and emission maxima. Generally, such substitutions can lead to red-shifted (longer wavelength) absorption and emission compared to the parent cinnoline.
-
Quinoline and Isoquinoline: These isomers are fundamental bicyclic aromatic heterocycles. Their photophysical properties are highly sensitive to substituents. For instance, the high quantum yield of quinine, a complex quinoline derivative, highlights how structural modifications can enhance fluorescence.[1] Both quinoline and isoquinoline derivatives have been extensively studied as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).
-
Quinoxaline: As a benzo-fused pyrazine, quinoxaline derivatives are known for their electron-accepting properties and are often used in the design of materials for electronic applications. Their fluorescence is typically weaker compared to quinolines and coumarins, which can be attributed to more efficient intersystem crossing to the triplet state.
Conclusion
While a detailed quantitative analysis of the photophysical properties of this compound awaits further experimental investigation, a comparative study with structurally analogous heterocyclic compounds provides valuable insights. The established methodologies for characterizing photophysical parameters, as outlined in this guide, offer a clear roadmap for future studies. The data presented for quinoline, isoquinoline, and quinoxaline derivatives serve as a useful benchmark for evaluating the potential of novel cinnoline-based compounds in various photophysical applications. Further research into the systematic synthesis and characterization of substituted cinnolinols is warranted to fully explore their potential in medicinal chemistry and materials science.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09725A [pubs.rsc.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
A Comparative Guide to the Synthesis and Potential Bioactivity of 7-Chlorocinnolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential bioactivity of 7-Chlorocinnolin-3-ol. Due to the absence of a dedicated, comprehensive publication on this specific compound, this document outlines a plausible synthetic route and explores potential biological activity based on data from structurally related cinnoline derivatives. All data and protocols are compiled from existing literature on analogous compounds to provide a valuable resource for researchers interested in this chemical scaffold.
Synthesis of Cinnoline Derivatives: A Comparative Overview
The synthesis of the cinnoline core is a well-established area of organic chemistry, with several named reactions providing access to this heterocyclic system. The Richter cinnoline synthesis, for instance, involves the cyclization of an alkyne precursor.[1] More contemporary methods often utilize metal-catalyzed C-C and C-N bond formation reactions, offering efficient routes to a variety of substituted cinnolines.[2]
For the specific case of this compound, a likely synthetic approach would involve the cyclization of a suitably substituted phenylhydrazone derivative. A plausible retro-synthetic analysis suggests that a key intermediate would be a 2-amino-4-chlorophenyl derivative, which can be diazotized and coupled with a component that provides the rest of the cinnolinone ring.
Proposed Synthetic Protocol for this compound
The following protocol is a hypothetical pathway based on established methodologies for the synthesis of similar cinnolin-3-ol derivatives.
Table 1: Proposed Synthetic Protocol for this compound
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Diazotization of 2-amino-4-chlorobenzoic acid | 2-amino-4-chlorobenzoic acid, NaNO₂, aq. HCl, 0-5 °C | 4-chloro-2-carboxyphenyldiazonium chloride |
| 2 | Japp-Klingemann reaction | 4-chloro-2-carboxyphenyldiazonium chloride, Ethyl acetoacetate, NaOAc, Ethanol/Water | Ethyl 2-(2-carboxy-4-chlorophenyl)hydrazono-3-oxobutanoate |
| 3 | Intramolecular cyclization (Richter-type) | Ethyl 2-(2-carboxy-4-chlorophenyl)hydrazono-3-oxobutanoate, Polyphosphoric acid (PPA), Heat | Ethyl 7-chloro-3-hydroxycinnoline-4-carboxylate |
| 4 | Hydrolysis and Decarboxylation | Ethyl 7-chloro-3-hydroxycinnoline-4-carboxylate, aq. NaOH, Heat, followed by acidification | This compound |
Comparative Bioactivity of Cinnolinone Derivatives
Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3] The bioactivity is often attributed to the ability of the cinnoline scaffold to act as a bioisostere for other bicyclic heteroaromatic systems found in biologically active molecules.
Table 2: Reported Bioactivities of Selected Cinnolinone Derivatives
| Compound | Substitution Pattern | Reported Bioactivity | Reference |
| Cinnoline-3-carboxamides | Various substituents | Anti-inflammatory | [2] |
| Pyrimido[5,4-c]cinnolin-4(3H)-ones | Substituted at position 2 | Antimicrobial, Anti-inflammatory | [2] |
| 7-chloro-6-fluoro-3-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]cinnolin-4(3H)-one | Phenyl and pyrazole substitutions | Anti-inflammatory, Antibacterial | [4] |
| Piperazine derivatives of cinnoline | Piperazine at various positions | Anti-inflammatory | [3] |
Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams illustrate a generalized workflow for evaluating the bioactivity of a novel cinnoline derivative and a hypothetical signaling pathway that such a compound might modulate, based on the activities of known cinnolinones.
Caption: Generalized experimental workflow for the synthesis and biological evaluation of novel cinnoline derivatives.
Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) potentially targeted by cinnolinone derivatives.
References
7-Chlorocinnolin-3-ol: A Head-to-Head Comparison with Commercial Antifungal and Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Among these, 7-Chlorocinnolin-3-ol and related analogs are gaining attention for their potential therapeutic applications. This guide provides a comparative analysis of 7-chloro-substituted cinnoline derivatives against established commercial antifungal and anti-inflammatory drugs, supported by available experimental data.
Antifungal Activity: 7-Chloro-Substituted Quinolines vs. Fluconazole
The fungistatic or fungicidal potential of compounds is a critical parameter in the development of new antifungal agents. Here, we compare the activity of 7-chloro-substituted quinoline derivatives, structurally related to cinnolines, with the widely used antifungal drug, Fluconazole.
Data Summary: Antifungal Activity
| Compound | Organism | MIC (μg/mL) |
| 7-Chloro-4-arylhydrazonequinolines | Candida albicans | 25[1] |
| Rhodotorula glutinis | 32 (comparable to Fluconazole)[1] | |
| Fluconazole | Aspergillus fumigatus | > 64 (inherently resistant)[2] |
| Aspergillus flavus | 128 (MIC50)[2] | |
| Aspergillus niger | 256 (MIC50)[3] |
Key Observations:
-
Certain 7-chloro-substituted quinoline derivatives have demonstrated significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 25 μg/mL against Candida albicans[1].
-
The activity of some derivatives against Rhodotorula glutinis is comparable to that of Fluconazole[1].
-
Fluconazole, a standard azole antifungal, shows high MIC values against Aspergillus species, indicating lower efficacy or inherent resistance[2][4].
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is determined using a broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Anti-inflammatory Activity: Cinnoline Derivatives vs. Ibuprofen
Chronic inflammation is a hallmark of numerous diseases, and the inhibition of key inflammatory mediators is a primary therapeutic strategy. Non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen are standard-of-care, primarily acting by inhibiting cyclooxygenase (COX) enzymes.
Data Summary: Anti-inflammatory Activity
| Compound | Target/Assay | IC50 (μM) or % Inhibition |
| Substituted Cinnoline Pyrazole Derivatives | Rat Paw Edema | 36.64 - 40.00% inhibition (for 7-chloro derivative)[5] |
| Ibuprofen | COX-1 | 2.9 - 13[6] |
| COX-2 | 1.1 - 370[6] |
Key Observations:
-
Halogen-substituted cinnoline derivatives, particularly chloro-substituted compounds, have demonstrated potent anti-inflammatory activity in in-vivo models[5][7].
-
A 7-chloro-substituted cinnoline pyrazole derivative showed up to 40% inhibition in a rat paw edema model, indicating significant anti-inflammatory effects[5].
-
Ibuprofen is a non-selective COX inhibitor, with reported IC50 values varying between studies for both COX-1 and COX-2[6]. The inhibition of COX-2 is primarily responsible for its anti-inflammatory effects, while COX-1 inhibition is associated with gastrointestinal side effects.
Experimental Protocol: In-vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)
The carrageenan-induced rat paw edema model is a standard in-vivo assay to screen for the acute anti-inflammatory activity of compounds.
Signaling Pathway: Mechanism of Action of NSAIDs
The primary mechanism of action for NSAIDs like ibuprofen involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.
Conclusion
The available data suggests that 7-chloro-substituted cinnoline and quinoline derivatives represent a promising avenue for the development of novel therapeutic agents. In the realm of antifungal research, these compounds exhibit encouraging activity against clinically relevant fungal strains, in some cases comparable to existing drugs. As anti-inflammatory agents, they show significant potential in preclinical models. Further investigation, including detailed structure-activity relationship studies and elucidation of specific molecular targets, is warranted to fully explore the therapeutic utility of this compound and its analogs. The development of more selective and potent derivatives could lead to new treatment options with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. mjpath.org.my [mjpath.org.my]
- 4. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives | PDF [slideshare.net]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Synthesis , Characterization and Pharmacological evaluation of some Cinnoline ( Furan ) derivatives | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 7-Chlorocinnolin-3-ol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 7-Chlorocinnolin-3-ol is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach based on its chemical properties as a chlorinated heterocyclic compound is essential. Such compounds are generally classified as hazardous waste and require specialized disposal procedures.
Core Principles for Disposal
The disposal of this compound should adhere to local, state, and federal regulations governing hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1] Chlorinated organic compounds can pose significant environmental hazards.[2] The recommended disposal route is through a licensed environmental waste management contractor, who will typically employ high-temperature incineration to break down the compound into less harmful substances.[2][3]
Procedural Steps for Disposal
1. Waste Identification and Classification:
-
Chemical Name: this compound
-
Chemical Class: Halogenated Organic Compound.[4]
-
Hazard Profile (Assumed): Likely toxic and an environmental hazard. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
2. Segregation and Collection:
-
Solid Waste: Collect solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated container for halogenated organic liquid waste.[4][5] Do not mix with non-halogenated waste streams to avoid complicating the disposal process.[5] The container must be sealed to prevent the release of vapors.
3. Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste."[6]
-
The label should clearly state the full chemical name: "this compound" and list all components of any solution, including their approximate percentages.[7]
-
Indicate the potential hazards (e.g., "Toxic," "Environmental Hazard").
4. Storage:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[7]
-
This area should be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks.
-
Ensure the storage area is well-ventilated.
5. Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][7]
-
The EHS department will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [4] |
| Container Type | Leak-proof, compatible material | [5] |
| Labeling Requirement | "Hazardous Waste," full chemical name, and constituents | [6][7] |
| Storage Location | Designated satellite accumulation area with secondary containment | [7] |
| Disposal Method | Licensed hazardous waste contractor (typically incineration) | [2][3] |
Experimental Workflow for Disposal
References
Personal protective equipment for handling 7-Chlorocinnolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 7-Chlorocinnolin-3-ol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the Safety Data Sheet (SDS) for the compound and are intended to offer clear, actionable steps for its safe management in a research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed, causes skin irritation, may lead to an allergic skin reaction, and results in serious eye irritation.[1]
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. Face shield if there is a risk of splashing. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | To avoid skin contact, which can cause irritation and allergic reactions.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors, which can be harmful.[1] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin absorption and irritation.[1] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Spill and Exposure Management
Immediate and appropriate responses to spills and exposures are critical.
In Case of Accidental Release (Spill):
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE and contain the spill using inert absorbent material.
-
Collection: Carefully sweep or scoop up the material into a suitable, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
First-Aid Measures for Exposure:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, get medical advice.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent paper), in a clearly labeled, sealed, and appropriate container.
-
Labeling: The waste container must be labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[1] Do not dispose of it down the drain or with general laboratory trash. All disposal methods must be in accordance with federal, state, and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
